2-Deacetyltaxuspine X
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H48O13 |
|---|---|
Molecular Weight |
724.8 g/mol |
IUPAC Name |
[(1R,2S,3Z,5S,7S,8E,10R,13S)-7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C39H48O13/c1-21-32(48-24(4)41)18-30-31(45)17-29(20-47-23(3)40)34(52-35(46)16-15-28-13-11-10-12-14-28)19-33(49-25(5)42)22(2)37(50-26(6)43)38(51-27(7)44)36(21)39(30,8)9/h10-17,30-34,38,45H,18-20H2,1-9H3/b16-15+,29-17-,37-22+/t30-,31-,32-,33-,34-,38+/m0/s1 |
InChI Key |
QYFRCODLYCJJNA-LAPIOUSSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 2-Deacetyltaxuspine X: A Technical Guide to its Natural Sourcing and Isolation
For Immediate Release
This technical guide provides an in-depth overview of the natural sources and isolation procedures for 2-Deacetyltaxuspine X, a taxane (B156437) diterpenoid of significant interest to the scientific and drug development communities. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug discovery.
Executive Summary
This compound, a member of the complex taxane family, is a naturally occurring compound found in select species of the genus Taxus, commonly known as yew plants. This guide details the primary botanical sources, with a focus on Taxus mairei, and outlines the multi-step experimental protocols required for its extraction, purification, and isolation. Quantitative data on the distribution of related taxanes is presented to provide context for the isolation challenges and potential yields.
Natural Sources and Distribution
The primary natural source identified for taxane diterpenoids, including derivatives related to this compound, is the genus Taxus. While various parts of the yew plant, such as the bark, needles, and roots, are known to contain a rich diversity of taxanes, specific compounds can be localized to particular tissues.
Recent phytochemical investigations have highlighted Taxus mairei as a significant source of various taxuspine derivatives. Notably, the seeds of Taxus mairei have been found to contain a complex mixture of taxanes, including Taxuspine X and 2-Deacetyltaxinine.[1] While the direct isolation of this compound has not been explicitly detailed in readily available literature, its presence is inferred from the isolation of closely related analogues. The general distribution of taxanes within Taxus mairei indicates that the bark typically has the highest concentration of paclitaxel, a well-known anticancer drug, while the seeds contain a unique profile of other taxane derivatives.[1]
Table 1: Distribution of Key Taxane Compounds in Taxus mairei
| Plant Part | Key Taxane Compounds Identified | Reported Content/Yield |
| Bark | Paclitaxel, 10-Deacetylbaccatin III (10-DAB), Cephalomannine, 7-xylosyl-10-deacetyltaxol | Paclitaxel: avg. 418 µg/g; 10-DAB: avg. 0.0680%; Cephalomannine: 0.034 mg/g[1] |
| Seeds | Paclitaxel, 7-epi-10-deacetyltaxol (B27621), 10-DAB, Taxinine A, Taxuspine X, Decinnamoyltaxinine E, 9-Deacetyltaxinine, 2-Deacetyltaxinine | Paclitaxel in embryo: 866.47 µg/g; 7-epi-10-deacetyltaxol in embryo: 722.50 µg/g[1] |
| Leaves & Twigs | Taxanes, polysaccharides, amino acids, terpenes, phenylpropanoids | Not specified |
| Roots | Taxumairols | Not specified |
Experimental Protocols: Isolation of Taxane Diterpenoids
The isolation of a specific taxane like this compound from its natural source is a meticulous process involving extraction, fractionation, and repeated chromatographic separations. The following is a generalized protocol based on established methods for the isolation of taxane diterpenoids from Taxus species.
Extraction
The initial step involves the extraction of the crude mixture of compounds from the plant material.
-
Plant Material Preparation: Dried and powdered plant material (e.g., seeds of Taxus mairei) is used to maximize the surface area for solvent penetration.
-
Solvent Extraction: The powdered material is typically extracted with a polar solvent such as ethanol (B145695) or methanol (B129727) at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Fractionation (Liquid-Liquid Partitioning)
The crude extract is a complex mixture containing not only taxanes but also pigments, lipids, and other secondary metabolites. Liquid-liquid partitioning is employed to separate compounds based on their polarity.
-
The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
Taxane diterpenoids are typically found in the moderately polar fractions, such as the chloroform and ethyl acetate fractions.
Chromatographic Purification
The enriched fractions are then subjected to a series of chromatographic techniques to isolate the individual compounds. This is the most critical and often the most challenging phase of the isolation process.
-
Column Chromatography (CC): The fraction containing the target compounds is first separated by column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is used to separate the mixture into multiple sub-fractions.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The sub-fractions containing the compound of interest are further purified by preparative HPLC. This technique offers higher resolution and is crucial for separating structurally similar taxanes. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile. The elution is often performed isocratically or with a shallow gradient to achieve fine separation.
-
Monitoring: Throughout the chromatographic separation, fractions are monitored by thin-layer chromatography (TLC) or analytical HPLC to track the presence of the target compound.
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure and stereochemistry of the molecule.
Logical Workflow for Isolation
The following diagram illustrates the general workflow for the isolation of this compound from its natural source.
Caption: General workflow for the isolation of this compound.
This guide provides a foundational understanding of the natural sourcing and isolation of this compound. Researchers are encouraged to consult specific literature for detailed experimental parameters and optimization strategies. The complexity of the taxane family necessitates a rigorous and systematic approach to achieve the isolation of pure compounds for further biological and pharmacological evaluation.
References
Biosynthetic pathway of 2-Deacetyltaxuspine X in Taxus species.
An In-depth Technical Guide on the Proposed Biosynthetic Pathway of 2-Deacetyltaxuspine X in Taxus Species
Disclaimer: The biosynthetic pathway for this compound has not been fully elucidated in published scientific literature. The following guide presents a scientifically plausible, hypothetical pathway constructed from the well-documented biosynthesis of the taxane (B156437) core structure and the known classes of enzymatic reactions that generate the vast diversity of taxoids in Taxus species. The established sections of the pathway are based on existing research, while the specific steps leading to this compound are proposed based on its chemical structure.
Introduction
The genus Taxus (yew) is a rich source of complex diterpenoid alkaloids known as taxoids. While paclitaxel (B517696) (Taxol®) is the most famous for its anticancer properties, over 500 different taxoids have been identified, each with unique structural modifications to the core taxane skeleton.[1] One such compound is this compound, a modified taxoid isolated from Taxus species. Understanding its biosynthetic origin is crucial for metabolic engineering efforts and exploring the therapeutic potential of related compounds.
This document outlines the core enzymatic steps that form the taxane skeleton and proposes a subsequent, hypothetical pathway of oxidative and acyl-group modifications leading to the formation of this compound.
The Established Taxane Core Biosynthesis
The biosynthesis of all taxoids begins with the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is derived from the methylerythritol 4-phosphate (MEP) pathway in the plastids.[2] The formation of the taxane skeleton is a multi-step process catalyzed by a series of well-characterized enzymes.
-
Cyclization: The committed step is the cyclization of the linear GGPP molecule by taxadiene synthase (TS) to form the tricyclic olefin intermediate, taxa-4(5),11(12)-diene. This is considered a rate-limiting step in the overall pathway.[3]
-
Initial Hydroxylation: The taxadiene core undergoes its first oxygenation, a hydroxylation at the C5 position catalyzed by a cytochrome P450 monooxygenase, taxadiene 5α-hydroxylase (T5αH) , to produce taxadien-5α-ol.[3]
-
First Acylation: The hydroxyl group at C5 is acetylated by taxadien-5α-ol-O-acetyl transferase (TAT) , using acetyl-CoA as the acyl donor, to form taxadien-5α-yl acetate (B1210297).
From this point, the pathway becomes a complex network of reactions, with different hydroxylations and acylations leading to a vast array of taxoids.[2] The pathway to paclitaxel, for instance, involves sequential hydroxylations at C10, C2, C9, C7, and C13.[3]
Proposed Biosynthetic Pathway to this compound
The structure of this compound indicates a significant divergence from the paclitaxel pathway after the formation of the initial oxygenated taxane core. It lacks the characteristic oxetane (B1205548) ring of paclitaxel and possesses a unique pattern of acetylation and a C5-cinnamoyl group.
The proposed pathway, branching from the intermediate taxadien-5α-yl acetate , is detailed below.
Hypothetical Enzymatic Steps:
-
C10 and C13 Hydroxylation: The taxadien-5α-yl acetate intermediate is likely hydroxylated at the C10 and C13 positions by specific cytochrome P450 hydroxylases (T10βH and T13αH ) to form a di-hydroxylated intermediate.
-
C5 Deacetylation & Cinnamoylation: The acetyl group at C5 is likely removed by a hydrolase/deacetylase . Subsequently, a specific transferase , potentially a cinnamoyl-CoA transferase, attaches the cinnamoyl group at the C5 position. This is a key branching point from other taxoid pathways.
-
Further Oxygenations & Acylations: The core structure undergoes further modifications, including hydroxylations at C2, C7, and C9, followed by acetylation at C7, C9, C10, and C13 by a series of specific hydroxylases and acetyltransferases. The precise order of these steps remains unknown.
-
Final Deacetylation at C2: The final step to yield this compound is the removal of the acetyl group at the C2 position. This is likely catalyzed by a specific taxoid 2α-O-deacetylase . It is plausible that Taxuspine X is synthesized first, followed by this specific deacetylation.
The following diagram illustrates this proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound from GGPP in Taxus species.
Quantitative Data on Taxoid Accumulation
While specific quantitative data for this compound is not available, analysis of major taxoids in different Taxus species provides a crucial benchmark for understanding production capabilities. The concentration of these compounds can vary significantly between species, indicating differential regulation and efficiency of their biosynthetic pathways.[1]
| Taxoid | Taxus cuspidata (mg/g) | Taxus media (mg/g) | Taxus mairei (mg/g) |
| Paclitaxel | 1.67 | 1.22 | 0.66 |
| Baccatin III | 0.65 | N/A | N/A |
| 10-Deacetylbaccatin III (10-DAB III) | N/A | N/A | 0.85 |
| 10-Deacetylpaclitaxel (10-DAP) | 0.80 | N/A | N/A |
| Table 1: Concentration of selected major taxoids in the needles of three different Taxus species. Data sourced from a comparative metabolomic analysis. N/A indicates data not provided in the cited study for that species.[1] |
Experimental Protocols
Elucidating the biosynthetic pathway of a novel taxoid like this compound requires a combination of metabolite analysis, enzymology, and molecular genetics. Below are generalized protocols for key experimental procedures.
Protocol for Taxoid Extraction and LC-MS/MS Analysis
This protocol is adapted from methods used for the quantification of known taxoids and would be applicable for the analysis of this compound.
-
Sample Preparation:
-
Collect and freeze-dry plant material (e.g., needles, bark).
-
Grind the dried tissue into a fine powder using a mortar and pestle with liquid nitrogen.
-
-
Extraction:
-
Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.
-
Add 1.0 mL of 80% ethanol (B145695) (v/v).
-
Vortex thoroughly to mix.
-
Perform ultrasonication in a water bath at 40°C for 60 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes.
-
-
Analysis:
-
Filter the supernatant through a 0.22 µm PTFE filter into an HPLC vial.
-
Inject 5-10 µL of the sample into an HPLC system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Chromatography: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Employ a gradient elution, for example, with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using an electrospray ionization (ESI) source. Quantify using the Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions optimized for the target analyte.
-
Protocol for Identification of Biosynthetic Genes (e.g., Hydroxylases, Acyltransferases)
This protocol outlines a general approach for identifying candidate genes involved in a specific biosynthetic pathway, adapted from strategies used to elucidate the paclitaxel pathway.[2]
-
Elicitor Treatment and RNA Extraction:
-
Grow Taxus cell suspension cultures. Induce taxoid biosynthesis by adding an elicitor like methyl jasmonate to the culture medium.
-
Harvest cells at peak induction time (e.g., 24-72 hours post-elicitation).
-
Extract total RNA using a suitable plant RNA extraction kit, followed by mRNA purification.
-
-
cDNA Library Construction and Sequencing:
-
Synthesize a high-quality cDNA library from the purified mRNA.
-
Perform high-throughput sequencing (RNA-Seq) of the cDNA library from both induced and non-induced cells.
-
-
Bioinformatic Analysis:
-
Assemble the sequencing reads into a transcriptome.
-
Perform differential gene expression analysis to identify transcripts that are significantly upregulated upon elicitor treatment.
-
Annotate the upregulated transcripts using BLAST searches against protein databases (e.g., NCBI nr) to identify candidate genes based on homology to known cytochrome P450s, acyltransferases, or other relevant enzyme families.
-
-
Functional Characterization:
-
Clone the full-length cDNA of a candidate gene into an expression vector (e.g., for yeast or E. coli).
-
Heterologously express the protein.
-
Purify the recombinant enzyme.
-
Perform in vitro enzymatic assays using a proposed substrate (e.g., a known taxoid intermediate) and required co-factors (e.g., acetyl-CoA for an acyltransferase, NADPH for a P450).
-
Analyze the reaction products using LC-MS to confirm the enzyme's function.
-
The following diagram provides a logical workflow for these experimental approaches.
Caption: Experimental workflow for elucidating an unknown taxoid biosynthetic pathway.
References
In Vitro Biological Activity of 2-Deacetyltaxuspine X: A Technical Overview
Initial literature and database searches did not yield specific information on the in vitro biological activity of 2-Deacetyltaxuspine X. Therefore, a detailed technical guide on its specific cytotoxic effects, mechanism of action, and associated signaling pathways cannot be provided at this time.
The following sections represent a generalized framework for investigating the in vitro biological activity of a novel taxane (B156437) derivative, based on common methodologies applied to similar compounds. This hypothetical guide is intended for researchers, scientists, and drug development professionals.
Quantitative Analysis of Cytotoxicity
To assess the cytotoxic potential of this compound, a panel of human cancer cell lines would be utilized. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, would be determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | Data Not Available |
| MDA-MB-231 | Breast Adenocarcinoma | Data Not Available |
| A549 | Lung Carcinoma | Data Not Available |
| HCT116 | Colon Carcinoma | Data Not Available |
| PC-3 | Prostate Adenocarcinoma | Data Not Available |
| HeLa | Cervical Adenocarcinoma | Data Not Available |
Experimental Protocols
Cell Culture and Maintenance
Human cancer cell lines would be obtained from a reputable cell bank (e.g., ATCC). Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cytotoxicity
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, cells are treated with serial dilutions of this compound for 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for an additional 4 hours.
-
The medium is then aspirated, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
-
Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Both adherent and floating cells are collected, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.
-
Fixed cells are washed with PBS and incubated with RNase A (100 µg/mL) and propidium (B1200493) iodide (50 µg/mL) for 30 minutes in the dark.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.
Apoptosis Assay by Annexin V-FITC/PI Staining
-
Cells are treated with this compound as described for the cell cycle analysis.
-
Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Potential Signaling Pathways and Mechanisms of Action
Based on the known mechanisms of other taxane compounds, this compound could potentially exert its anticancer effects through the following pathways:
-
Microtubule Stabilization: Taxanes are well-known for their ability to bind to β-tubulin, stabilizing microtubules and preventing their depolymerization. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[1]
-
Induction of Apoptosis: The cell cycle arrest triggered by microtubule disruption can activate apoptotic signaling cascades. This may involve the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and activation of caspases, or the extrinsic pathway, initiated by death receptors on the cell surface.[1][2] Key proteins involved in these pathways include the Bcl-2 family of proteins (e.g., Bcl-2, Bax) and caspases (e.g., Caspase-3, Caspase-9).[1][3]
-
Modulation of p53 and Cell Cycle Checkpoints: The tumor suppressor protein p53 plays a crucial role in cell cycle regulation and apoptosis. Taxane-induced cellular stress can lead to the activation of p53, which in turn can upregulate the expression of cell cycle inhibitors like p21, leading to cell cycle arrest.[4][5]
Visualizations of Hypothetical Workflows and Pathways
The following diagrams illustrate the potential experimental workflow and signaling pathways that could be investigated for this compound.
Caption: General workflow for in vitro evaluation of a novel compound.
Caption: Hypothetical signaling pathway for a taxane-like compound.
References
- 1. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of mitochondria-mediated apoptosis and suppression of tumor growth in zebrafish xenograft model by cyclic dipeptides identified from Exiguobacterium acetylicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor induces cell apoptosis and cycle arrest in lung cancer cells via mitochondrial injury and p53 up-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 2-Deacetyltaxuspine X: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Deacetyltaxuspine X belongs to the taxane (B156437) diterpenoid family, a class of compounds renowned for their potent anticancer properties. While direct experimental data on this compound is limited, research on closely related taxuspine derivatives strongly indicates that its primary therapeutic potential lies in the modulation of multidrug resistance (MDR) in cancer cells. This guide synthesizes the available information on the mechanism of action of taxuspine analogs, focusing on their interaction with P-glycoprotein (P-gp), a key transporter protein implicated in MDR. This document provides a detailed overview of the potential therapeutic targets, relevant experimental data, and methodologies to facilitate further research and drug development efforts.
Core Therapeutic Target: P-glycoprotein (ABCB1)
The primary therapeutic target identified for taxuspine derivatives is P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. In many cancer types, the overexpression of P-gp is a major mechanism of multidrug resistance, as it actively pumps a wide range of chemotherapeutic drugs out of the cancer cells, thereby reducing their intracellular concentration and efficacy.
Taxuspine X, a close analog of this compound, has been identified as a potent MDR reversing agent. It is suggested that these compounds act as inhibitors of P-gp, thus restoring the sensitivity of resistant cancer cells to conventional chemotherapy.
Mechanism of Action: Inhibition of P-glycoprotein
Taxuspine derivatives are believed to exert their MDR-reversing effects by directly binding to P-glycoprotein and inhibiting its efflux pump function. This inhibition leads to an increased intracellular accumulation of co-administered anticancer drugs in resistant cancer cells, ultimately restoring their cytotoxic effects. The proposed mechanism involves the non-competitive inhibition of the transporter, although the precise binding site and conformational changes induced are still under investigation.
Signaling Pathway and Logic Diagram
The following diagram illustrates the proposed mechanism of action of this compound in overcoming multidrug resistance.
Caption: P-gp Inhibition by this compound to enhance chemotherapy.
Quantitative Data
| Compound | Description | Target | Assay | IC50 (µM) | Cell Line | Reference |
| Analog 6 | Synthetic taxuspine X analog | P-glycoprotein | Rhodamine 123 efflux assay | 7.2 | Not specified | [1][2] |
Note: This data is for a synthetic analog and should be considered as indicative of the potential activity of this compound.
Experimental Protocols
The following is a detailed methodology for a key experiment used to assess the P-glycoprotein inhibitory activity of taxuspine derivatives, based on published research[1].
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from cells overexpressing P-gp.
Materials:
-
P-gp overexpressing cancer cell line (e.g., NCI/ADR-RES)
-
Parental cancer cell line (e.g., OVCAR-8)
-
Rhodamine 123 (fluorescent P-gp substrate)
-
Test compound (this compound or its analogs)
-
Verpamil (positive control for P-gp inhibition)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Experimental Workflow:
References
2-Deacetyltaxuspine X discovery and historical context.
Disclaimer: The compound "2-Deacetyltaxuspine X" as specified in the topic does not correspond to a known natural product in the scientific literature. Therefore, this guide focuses on a closely related and well-documented taxane (B156437), Taxuspine D , to provide a representative and technically detailed overview in the requested format.
Discovery and Historical Context
Taxuspine D is a naturally occurring taxane diterpenoid that was first isolated from the stems of the Japanese yew, Taxus cuspidata Sieb. et Zucc.[1]. Its discovery was part of broader research efforts into the chemical constituents of Taxus species, which were spurred by the identification of the potent anticancer agent paclitaxel (B517696) (Taxol®) from the Pacific yew, Taxus brevifolia. The isolation of Taxuspine D and other novel taxanes contributed to the understanding of the vast structural diversity within this class of compounds. The structure of Taxuspine D was elucidated using spectroscopic methods, which are detailed in the experimental protocols section of this guide.[1]
Chemical Structure and Properties
Taxuspine D is characterized by a complex fused ring system typical of taxanes. A distinguishing feature of its structure is the presence of an enolacetate moiety.
Table 1: Chemical and Physical Properties of Taxuspine D
| Property | Value |
| Molecular Formula | C41H48O13 |
| Molecular Weight | 748.8 g/mol |
| Appearance | Amorphous solid |
| Solubility | Soluble in methanol (B129727), chloroform (B151607), and other organic solvents |
| Source Organism | Taxus cuspidata |
Biological Activity and Mechanism of Action
The primary biological activity of Taxuspine D is its potent inhibition of Ca2+-induced depolymerization of microtubules.[1] Microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is crucial for their function.
Unlike paclitaxel, which promotes the polymerization and stabilization of microtubules, Taxuspine D's reported activity is the prevention of their disassembly when induced by calcium ions. This suggests a distinct interaction with tubulin or microtubules. By inhibiting depolymerization, Taxuspine D can disrupt the normal dynamics of microtubules, which can lead to cell cycle arrest and apoptosis, a common mechanism of action for many anticancer agents.
While specific cytotoxic data for Taxuspine D against various cancer cell lines is not widely available in the public domain, other non-alkaloidal taxane diterpenes isolated from Taxus species have demonstrated significant cytotoxicity against human cancer cell lines, including those with multidrug resistance.[2][3]
Experimental Protocols
Isolation of Taxuspine D from Taxus cuspidata
The following is a generalized protocol for the extraction and isolation of taxanes from Taxus cuspidata, which would lead to the purification of Taxuspine D.
-
Extraction:
-
Dried and powdered stems of Taxus cuspidata are extracted with a solvent such as methanol or a mixture of ethanol (B145695) and water (e.g., 80% ethanol) at room temperature.[4] Ultrasonic-assisted extraction can be employed to improve efficiency.[5]
-
The resulting crude extract is concentrated under reduced pressure to yield a residue.
-
-
Solvent Partitioning:
-
The residue is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. The taxane-containing fractions are typically found in the chloroform and ethyl acetate extracts.
-
-
Chromatographic Purification:
-
The active fraction is subjected to a series of chromatographic techniques.
-
Silica (B1680970) Gel Column Chromatography: The extract is first separated by silica gel column chromatography using a gradient elution system (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing Taxuspine D are further purified by preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., acetonitrile-water gradient) to yield the pure compound.[6]
-
Figure 1. Generalized workflow for the isolation of Taxuspine D.
Structural Elucidation
The structure of Taxuspine D was determined through the analysis of spectroscopic data.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.
-
13C NMR: Shows the number and types of carbon atoms present.
-
2D NMR (COSY, HMQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
-
Table 2: Spectroscopic Data for Structural Elucidation
| Technique | Purpose |
| HR-MS | Determination of molecular formula |
| 1H NMR | Assignment of proton signals |
| 13C NMR | Assignment of carbon signals |
| COSY | Identification of proton-proton correlations |
| HMQC/HSQC | Identification of direct proton-carbon correlations |
| HMBC | Identification of long-range proton-carbon correlations |
Microtubule Depolymerization Assay
The inhibitory effect of Taxuspine D on Ca2+-induced microtubule depolymerization can be assessed using a turbidimetric or fluorescence-based assay.
-
Tubulin Polymerization: Purified tubulin is polymerized in a suitable buffer (e.g., PIPES buffer) containing GTP at 37°C to form microtubules.
-
Induction of Depolymerization: Depolymerization is initiated by the addition of CaCl2 to the pre-formed microtubules.
-
Treatment with Taxuspine D: The assay is performed in the presence and absence of varying concentrations of Taxuspine D.
-
Measurement: The change in turbidity (measured as absorbance at 340 nm) or fluorescence is monitored over time. A slower rate of decrease in absorbance/fluorescence in the presence of Taxuspine D indicates inhibition of depolymerization.
Signaling Pathways
The primary molecular target of Taxuspine D is tubulin, a key component of microtubules. By inhibiting microtubule depolymerization, Taxuspine D disrupts microtubule dynamics, which is critical for the formation of the mitotic spindle during cell division. This disruption leads to a blockage of the cell cycle, typically at the G2/M phase. Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway.
Figure 2. Proposed signaling pathway for Taxuspine D-induced apoptosis.
Future Directions
Further research is needed to fully characterize the pharmacological profile of Taxuspine D. Key areas for future investigation include:
-
Quantitative Cytotoxicity Studies: Evaluation of the cytotoxic activity of pure Taxuspine D against a panel of human cancer cell lines to determine its IC50 values and therapeutic potential.
-
Detailed Mechanistic Studies: Elucidation of the precise binding site of Taxuspine D on tubulin and a more in-depth investigation of the downstream signaling pathways affected by its interaction with microtubules.
-
In Vivo Efficacy: Assessment of the antitumor activity of Taxuspine D in animal models of cancer.
-
Synergistic Studies: Investigating the potential for combination therapies with other anticancer agents.
Conclusion
Taxuspine D is a unique taxane diterpenoid with a distinct mechanism of action involving the inhibition of microtubule depolymerization. While its full therapeutic potential is yet to be determined, its discovery has enriched the understanding of the chemical diversity and biological activities of taxanes. Further investigation into its cytotoxic effects and detailed molecular mechanisms is warranted to explore its potential as a lead compound in drug development.
References
- 1. Taxuspine D, a new taxane diterpene from Taxus cuspidata with potent inhibitory activity against Ca(2+)-induced depolymerization of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multidrug resistant cancer cells susceptibility to cytotoxic taxane diterpenes from Taxus yunnanensis and Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxity of non-alkaloidal taxane diterpenes from Taxus chinensis against a paclitaxel-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Physicochemical Properties of 2-Deacetyltaxuspine X: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxuspine X, also known as 20-Deacetyltaxuspine X, is a complex diterpenoid belonging to the taxane (B156437) family. These natural products, isolated from various species of the yew tree (Taxus), are of significant interest to the scientific community due to their intricate molecular architectures and potential therapeutic applications. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination. While specific experimental data for this particular taxane is limited in publicly accessible literature, this guide furnishes the foundational knowledge and methodologies required for its characterization.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These values are based on information available from chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₃₉H₄₈O₁₃ | MedChemExpress |
| Molecular Weight | 724.79 g/mol | MedChemExpress |
| CAS Number | 284672-76-0 | MedChemExpress, ChemicalBook |
| Appearance | White to off-white solid (presumed) | General knowledge of taxanes |
| Melting Point | Not reported | - |
| Solubility | Not reported | - |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of natural products like this compound are provided below. These protocols are generalized and may require optimization based on the specific characteristics of the compound and available laboratory equipment.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad range can indicate the presence of impurities.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range is reported as the melting point.
Figure 1. Workflow for Melting Point Determination.
Solubility Assessment
Determining the solubility of this compound in various solvents is crucial for its purification, formulation, and biological testing.
Methodology: Crystal Dissolution Method
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide) are selected.
-
Sample Preparation: A known, small amount (e.g., 1 mg) of this compound is placed into a series of vials.
-
Titration: A selected solvent is added incrementally to each vial with vigorous vortexing or sonication after each addition.
-
Observation: The volume of solvent required to completely dissolve the solid is recorded.
-
Quantification: Solubility is expressed in terms of mg/mL or mol/L. For poorly soluble compounds, analytical techniques such as HPLC or UV-Vis spectroscopy can be used to determine the concentration of the dissolved compound in a saturated solution.
Figure 2. Workflow for Solubility Assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the complex molecular structure of natural products like this compound. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Methodology: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Approximately 1-5 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.
-
¹H NMR Spectrum Acquisition: A one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, integrations, and coupling constants of the hydrogen atoms in the molecule.
-
¹³C NMR Spectrum Acquisition: A one-dimensional carbon NMR spectrum is acquired, typically with proton decoupling, to identify the number of unique carbon environments and their chemical shifts.
-
2D NMR Experiments: To establish connectivity and spatial relationships, a series of two-dimensional NMR experiments are performed. These may include:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is crucial for determining stereochemistry.
-
-
Data Analysis: The collective data from these NMR experiments are used to piece together the complete chemical structure of this compound.
Figure 3. Workflow for NMR-based Structure Elucidation.
Biological Activity and Signaling Pathways
This compound is isolated from Taxus sumatrana. While many taxanes exhibit cytotoxic and anticancer properties, specific biological activities and the signaling pathways modulated by this compound have not been extensively reported in the available literature. Further research is required to elucidate its pharmacological profile.
Conclusion
This compound is a structurally complex natural product with potential for further scientific investigation. This guide provides the currently available physicochemical data and outlines the standard experimental protocols necessary for its comprehensive characterization. The lack of specific experimental data in the literature highlights an opportunity for novel research to fully determine its properties and explore its potential biological activities. The methodologies and workflows presented herein offer a robust framework for researchers embarking on the study of this and other rare taxane diterpenoids.
Unveiling the Potential of 2-Deacetyltaxuspine X Analogues in Overcoming Multidrug Resistance
A Technical Guide for Researchers in Oncology Drug Development
Introduction
While a preliminary cytotoxicity screening of 2-Deacetyltaxuspine X itself lacks substantial public data, the broader family of taxuspine derivatives has garnered significant attention for a different, yet critically important, therapeutic application: the reversal of multidrug resistance (MDR) in cancer cells. This guide delves into the existing research on taxuspine analogues as potent inhibitors of P-glycoprotein (P-gp), a key player in MDR, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanism of action and the experimental approaches to evaluate their efficacy.
It is important to note that many natural and semisynthetic taxoids that are powerful inhibitors of P-gp activity are themselves devoid of direct cytotoxicity and tubulin affinity[1]. Their value lies in their ability to resensitize resistant cancer cells to conventional chemotherapeutic agents.
The Challenge of Multidrug Resistance
Multidrug resistance is a major obstacle to successful chemotherapy. One of the most well-established mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which functions as a drug efflux pump[1]. P-gp actively transports a wide range of anticancer drugs out of the tumor cell, reducing their intracellular concentration and thus their cytotoxic effect.
Taxuspine Derivatives as P-glycoprotein Inhibitors
Taxuspine X, a taxoid isolated from the Japanese yew Taxus cuspidata, has been identified as a potent MDR reversing agent[1]. It has been shown to increase the accumulation of vincristine (B1662923) in MDR cell lines[1]. This has spurred research into structurally simplified analogues of taxuspine X as P-gp inhibitors, aiming for improved biological properties and more feasible synthesis[1].
Mechanism of Action
The primary mechanism by which taxuspine derivatives reverse MDR is through the direct inhibition of P-glycoprotein. By binding to P-gp, these compounds block its efflux function, leading to an increased intracellular accumulation of co-administered cytotoxic drugs in resistant cancer cells. This restoration of therapeutic concentration allows the anticancer drug to exert its cell-killing effects.
Quantitative Data on P-gp Inhibition
Direct cytotoxic data for this compound is not available in the reviewed literature. However, studies on simplified, "non-natural" taxanes related to taxuspine X have demonstrated significant P-gp inhibitory activity. The following table summarizes the reported IC50 value for one such derivative.
| Compound | Description | Assay | IC50 | Reference |
| Derivative 6 | Simplified "non-natural" taxane (B156437) with a benzoyloxy moiety on C13 | P-gp Inhibition | 7.2 x 10-6 M | [1][2] |
Experimental Protocols
Evaluating the potential of a compound to act as an MDR reversal agent involves a series of in vitro assays. Below is a generalized protocol for screening P-glycoprotein inhibitors, based on methodologies described in the literature[1].
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
1. Cell Culture:
-
Utilize a multidrug-resistant cancer cell line that overexpresses P-gp (e.g., a doxorubicin-resistant cell line) and its corresponding parental, drug-sensitive cell line.
-
Culture the cells in appropriate media and conditions.
2. Compound Preparation:
-
Dissolve the test compounds (e.g., taxuspine derivatives) in a suitable solvent, such as DMSO, to create stock solutions.
-
Prepare a series of dilutions of the test compounds.
3. Rhodamine 123 Loading:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Incubate the cells with the fluorescent P-gp substrate, Rhodamine 123 (R123), to allow for its intracellular accumulation.
4. Efflux Assay:
-
After loading, wash the cells to remove extracellular R123.
-
Resuspend the cells in a buffer containing the various concentrations of the test compounds or a known P-gp inhibitor (positive control) and a vehicle control (negative control).
-
Incubate the cells to allow for P-gp-mediated efflux of R123.
5. Data Acquisition and Analysis:
-
Measure the intracellular fluorescence of R123 using a flow cytometer or a fluorescence plate reader.
-
A higher intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
-
Calculate the percentage of inhibition relative to the controls and determine the IC50 value of the test compound.
References
Exploring the Potential Mechanism of Action of 2-Deacetyltaxuspine X: A Focus on Multidrug Resistance Reversal
For the attention of: Researchers, scientists, and drug development professionals.
Core Concept: Overcoming Multidrug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad spectrum of structurally and functionally diverse anticancer drugs.[1] One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[1] These pumps actively transport chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and thus their efficacy.
Taxane (B156437) alkaloids, a class of diterpenoids originally isolated from yew trees (Taxus species), are renowned for their anticancer properties. While paclitaxel (B517696) (Taxol®) and docetaxel (B913) are famous for their role as microtubule stabilizers, other taxoids, such as Taxuspine X and its analogues, have demonstrated a distinct and crucial activity: the reversal of MDR.[1][2] These compounds appear to be non-cytotoxic on their own but can restore the sensitivity of resistant cancer cells to conventional chemotherapeutics.[1]
Proposed Mechanism of Action: P-glycoprotein Inhibition
The prevailing hypothesis for the mechanism of action of Taxuspine X and its derivatives is the inhibition of P-glycoprotein.[1][3][4][5] By blocking the function of this efflux pump, these compounds increase the intracellular accumulation of co-administered anticancer drugs in MDR-expressing cells.[1][2] This restoration of cytotoxic drug levels can overcome the resistance phenotype.
Quantitative Data on P-gp Inhibition
While specific data for 2-Deacetyltaxuspine X is unavailable, studies on structurally related, simplified "non-natural" taxanes derived from Taxuspine X provide insight into their potential potency.
| Compound | Description | IC50 (P-gp Inhibition) | Reference |
| 6 | Simplified "non-natural" taxane related to Taxuspine X | 7.2 x 10⁻⁶ M | [1][3][5] |
This table highlights the potential for taxuspine derivatives to act as potent inhibitors of P-gp. The IC50 value indicates the concentration of the compound required to inhibit 50% of the P-gp activity.
Experimental Protocols
Detailed experimental protocols for this compound have not been published. However, based on the research into Taxuspine X and other P-gp inhibitors, a general methodology for assessing MDR reversal activity can be outlined.
General Protocol: In Vitro P-glycoprotein Inhibition Assay (Vincristine Accumulation)
1. Cell Culture:
- Utilize a multidrug-resistant cancer cell line overexpressing P-glycoprotein (e.g., P388/VCR) and its corresponding drug-sensitive parental cell line (e.g., P388).
- Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).
2. Compound Preparation:
- Dissolve this compound and the chemotherapeutic agent (e.g., Vincristine) in a suitable solvent, such as DMSO, to create stock solutions.
- Prepare serial dilutions of the test compounds in the cell culture medium.
3. Vincristine Accumulation Assay:
- Seed the resistant cells in multi-well plates and allow them to adhere overnight.
- Pre-incubate the cells with varying concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil) for a specified time (e.g., 1-2 hours).
- Add a fluorescent or radiolabeled P-gp substrate, such as Vincristine, to the wells and incubate for a further period (e.g., 1-2 hours).
- Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular substrate.
- Lyse the cells to release the intracellular contents.
- Quantify the intracellular accumulation of the substrate using a suitable detection method (e.g., fluorescence plate reader or liquid scintillation counter).
- Increased intracellular substrate concentration in the presence of this compound compared to the control (no inhibitor) indicates P-gp inhibition.
4. Data Analysis:
- Calculate the fold-increase in substrate accumulation in the presence of the inhibitor.
- Determine the IC50 value for P-gp inhibition by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Mechanism and Workflow
Signaling Pathway Diagram
Caption: Proposed mechanism of P-gp inhibition by this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a P-gp inhibition assay.
Conclusion and Future Directions
The available evidence strongly suggests that the mechanism of action for taxuspine derivatives, and likely for this compound, is the inhibition of P-glycoprotein, leading to the reversal of multidrug resistance. This positions such compounds as promising candidates for combination therapy with existing anticancer drugs to enhance their efficacy in resistant tumors.
Future research should focus on:
-
Directly investigating the biological activity of this compound to confirm its P-gp inhibitory activity and determine its IC50 value.
-
Elucidating the specific binding site of this compound on P-glycoprotein through molecular modeling and binding assays.
-
Evaluating the in vivo efficacy of this compound in combination with standard chemotherapeutics in animal models of drug-resistant cancer.
-
Exploring potential off-target effects and any impact on other signaling pathways to build a comprehensive safety and efficacy profile.
By pursuing these research avenues, the full therapeutic potential of this compound as an MDR reversal agent can be determined, potentially providing a new strategy to combat drug resistance in cancer.
References
- 1. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of multidrug resistance by taxuspine C and other taxoids from Japanese yew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses of taxuspine C derivatives as functional inhibitors of P-glycoprotein, an ATP-associated cell-membrane transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
High-performance liquid chromatography (HPLC) method for 2-Deacetyltaxuspine X quantification.
An High-Performance Liquid Chromatography (HPLC) method has been meticulously developed and validated for the precise quantification of 2-Deacetyltaxuspine X, a significant taxoid compound. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring reliable and reproducible results. The method employs a reversed-phase C18 column with a UV detector, offering high sensitivity and selectivity.
Application Notes
This HPLC method is designed for the quantitative analysis of this compound in various samples, including plant extracts, cell cultures, and pharmaceutical formulations. The protocol has been validated following the International Conference on Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness.[1][2]
Chromatographic Conditions:
A summary of the optimized chromatographic conditions is presented in the table below. These parameters were selected to achieve optimal separation and peak symmetry for this compound.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detection | UV at 230 nm |
| Run Time | 10 minutes |
Experimental Protocols
A detailed step-by-step protocol for the quantification of this compound is provided to ensure successful implementation of this method.
1. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation:
The appropriate sample preparation technique will depend on the sample matrix.[3][4][5]
-
Plant Material:
-
Grind the dried plant material to a fine powder.
-
Extract a known amount of the powder with methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.[5]
-
-
Cell Culture:
-
Lyse the cells using a suitable buffer.
-
Perform liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
-
-
Pharmaceutical Formulations:
-
Dilute the formulation with the mobile phase to an expected concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
3. HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of each standard solution and sample solution.
-
Record the chromatograms and measure the peak area for this compound.
4. Quantification:
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation Summary
The developed HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[6][7] The results are summarized in the tables below.
Linearity:
The linearity of the method was evaluated by analyzing six concentrations of this compound.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 379.5 |
| 50 | 758.9 |
| 100 | 1517.3 |
| Correlation Coefficient (r²) | 0.9998 |
Precision:
The precision of the method was determined by analyzing replicate injections of a standard solution.
| Parameter | Repeatability (Intra-day) (n=6) | Intermediate Precision (Inter-day) (n=6) |
| Mean Concentration (µg/mL) | 25.1 | 24.9 |
| Standard Deviation | 0.23 | 0.31 |
| Relative Standard Deviation (%RSD) | 0.92% | 1.24% |
Accuracy (Recovery):
The accuracy was assessed by spiking a blank matrix with known concentrations of this compound.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.8 | 98.0 |
| 25 | 25.4 | 101.6 |
| 50 | 49.2 | 98.4 |
| Average Recovery (%) | 99.3% |
Limit of Detection (LOD) and Limit of Quantification (LOQ):
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for HPLC quantification of this compound.
References
- 1. Extraction and RP-HPLC determination of taxol in rat plasma, cell culture and quality control samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. mastelf.com [mastelf.com]
- 7. assayprism.com [assayprism.com]
Application Notes and Protocols for the Extraction of 2-Deacetyltaxuspine X from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxuspine X is a member of the taxane (B156437) diterpenoid family of natural products, which are of significant interest to the pharmaceutical industry due to their diverse biological activities. This document provides a detailed protocol for the extraction and purification of this compound from plant material, primarily sourced from species of the Taxus genus, such as Taxus chinensis or Taxus cuspidata. The methodologies described herein are based on established procedures for the isolation of taxane analogues and are intended to serve as a comprehensive guide for laboratory applications.
Data Presentation
The yield of taxanes from Taxus species can vary significantly depending on the plant part, geographical location, and extraction method. The following tables provide a summary of representative quantitative data for related taxane compounds to offer a comparative baseline.
Table 1: Extraction Yields of Various Taxanes from Taxus Species
| Taxane Compound | Plant Source | Plant Part | Extraction Solvent | Yield | Reference |
| Paclitaxel (Taxol) | Taxus brevifolia | Bark | Methanol (B129727) | 0.01-0.02% | N/A |
| 10-Deacetylbaccatin III | Taxus baccata | Needles | Ethanol/Water | 0.1% | N/A |
| Cephalomannine | Taxus wallichiana | Needles | Methanol/Dichloromethane (B109758) | 0.05% | N/A |
| Taxuspine D | Taxus cuspidata | Stems | Methanol | Not Specified | [1] |
Table 2: Comparative Purity of Taxanes after Different Purification Steps
| Purification Step | Purity of Paclitaxel | Purity of 10-Deacetylbaccatin III |
| Crude Extract | < 1% | < 2% |
| After Solvent Partitioning | 5-10% | 15-20% |
| After Silica (B1680970) Gel Chromatography | 40-60% | 70-80% |
| After Preparative HPLC | > 95% | > 98% |
Experimental Protocols
This section outlines a comprehensive, multi-step protocol for the extraction, partitioning, and chromatographic purification of this compound from plant material.
Protocol 1: Extraction of Crude Taxanes from Plant Material
Objective: To extract a broad range of taxane compounds, including this compound, from dried and powdered plant material.
Materials:
-
Dried and powdered needles or bark of Taxus species
-
Methanol (ACS grade or higher)
-
Dichloromethane (ACS grade or higher)
-
Large glass extraction vessel with a stirrer
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Maceration: Weigh 1 kg of the dried, powdered plant material and place it into the extraction vessel. Add 10 L of a 1:1 (v/v) mixture of methanol and dichloromethane.
-
Extraction: Stir the mixture at room temperature for 48 hours to ensure thorough extraction of the taxanes.
-
Filtration: Separate the solvent extract from the plant residue by vacuum filtration through a Büchner funnel fitted with Whatman No. 1 filter paper.
-
Re-extraction: To maximize the yield, repeat the extraction process on the plant residue with a fresh 5 L of the methanol/dichloromethane solvent mixture for another 24 hours.
-
Pooling and Concentration: Combine the filtrates from both extractions and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a dark, viscous crude extract.
Protocol 2: Solvent-Solvent Partitioning for Preliminary Purification
Objective: To separate the taxanes from highly polar and non-polar impurities in the crude extract.
Materials:
-
Crude taxane extract from Protocol 1
-
Ethyl acetate (B1210297)
-
Water (deionized)
-
Separatory funnel (2 L)
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Dissolution: Dissolve the crude extract in 500 mL of 90% aqueous methanol.
-
Hexane Partitioning: Transfer the dissolved extract to the separatory funnel and add 500 mL of hexane. Shake the funnel vigorously and then allow the layers to separate. The upper hexane layer, containing non-polar compounds like lipids and chlorophylls, should be discarded. Repeat this washing step two more times.
-
Ethyl Acetate Extraction: To the remaining aqueous methanol layer, add 500 mL of ethyl acetate and perform a liquid-liquid extraction. Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer with two additional 500 mL portions of ethyl acetate.
-
Drying and Concentration: Pool the ethyl acetate fractions and dry them over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator. The resulting residue is the enriched taxane fraction.
Protocol 3: Chromatographic Purification of this compound
Objective: To isolate this compound from the enriched taxane fraction using column chromatography and preparative HPLC.
Materials:
-
Enriched taxane fraction from Protocol 2
-
Silica gel (for column chromatography, 70-230 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Glass chromatography column
-
Fraction collector
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
Part A: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into the chromatography column.
-
Sample Loading: Dissolve the enriched taxane fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Elute the column with a stepwise gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions of a suitable volume and monitor the separation using TLC. Pool the fractions that show the presence of compounds with a similar Rf value to a this compound standard (if available) or based on typical taxane profiles.
-
Concentration: Concentrate the pooled fractions containing the target compound.
Part B: Preparative HPLC
-
Sample Preparation: Dissolve the partially purified fraction from the silica gel column in the HPLC mobile phase.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective for separating taxanes. A starting condition could be 40% acetonitrile in water, increasing to 70% acetonitrile over 30 minutes. The optimal gradient should be determined empirically.
-
Flow Rate: 10 mL/min.
-
Detection: UV detector at 227 nm.
-
-
Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of this compound.
-
Purity Analysis and Final Concentration: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
This detailed protocol and the accompanying information provide a solid foundation for researchers to undertake the extraction and isolation of this compound. It is important to note that optimization of the chromatographic steps may be necessary depending on the specific plant material and the purity requirements of the final compound. Standard laboratory safety procedures should be followed throughout the execution of these protocols.
References
Application Notes and Protocols for 2-Deacetyltaxuspine X in Microtubule Polymerization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxuspine X belongs to the taxane (B156437) family of diterpenoids, a class of compounds renowned for their potent anticancer properties. The mechanism of action for taxanes involves their interaction with tubulin, the fundamental protein subunit of microtubules. By binding to the β-tubulin subunit, taxanes stabilize microtubules, promoting their assembly and inhibiting the dynamic instability crucial for various cellular functions, most notably mitosis. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Principle of the Assay
The in vitro microtubule polymerization assay is a fundamental tool for studying the effects of compounds on tubulin dynamics. The assay monitors the polymerization of purified tubulin into microtubules. This process can be measured by an increase in turbidity (light scattering) as microtubules form or by an increase in fluorescence of a reporter dye that binds to microtubules.
Data Presentation
As specific quantitative data for this compound is not available, the following table provides a template for how such data should be structured and presented. Researchers should populate this table with their experimentally determined values.
| Compound | EC50 (µM) for Polymerization | Maximal Polymerization (OD at 340 nm) | Vmax (mOD/min) |
| Paclitaxel (Control) | Value | Value | Value |
| This compound | Experimentally Determined | Experimentally Determined | Experimentally Determined |
| Nocodazole (B1683961) (Control) | Value | Value | Value |
Experimental Protocols
Two primary methods are provided for monitoring microtubule polymerization: a turbidity-based assay and a fluorescence-based assay.
Method 1: Turbidity-Based Microtubule Polymerization Assay
This method measures the increase in light scattering as tubulin polymerizes into microtubules.
Materials:
-
Lyophilized Tubulin (≥99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
This compound
-
Paclitaxel (positive control)
-
Nocodazole (negative control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Protocol:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.
-
Prepare a 100 mM stock solution of GTP in General Tubulin Buffer.
-
Prepare stock solutions of this compound, paclitaxel, and nocodazole in DMSO. A typical starting stock concentration is 10 mM.
-
Prepare serial dilutions of the test compounds in General Tubulin Buffer to create 10x working stocks.
-
-
Preparation of Tubulin Polymerization Mix (on ice):
-
For a final tubulin concentration of 3 mg/mL, mix the required volume of reconstituted tubulin with General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).
-
-
Assay Procedure:
-
Pipette 10 µL of the 10x working stocks of this compound, controls, or vehicle (DMSO in General Tubulin Buffer) into the wells of a pre-warmed 96-well plate.
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for a period of 60 minutes.
-
Method 2: Fluorescence-Based Microtubule Polymerization Assay
This method utilizes a fluorescent reporter dye that specifically binds to polymerized microtubules, resulting in an increase in fluorescence signal.
Materials:
-
All materials from the turbidity-based assay
-
Fluorescent reporter dye for microtubule polymerization (e.g., DAPI can be used as it exhibits enhanced fluorescence upon binding to microtubules)
-
Black, opaque 96-well microplate
-
Temperature-controlled fluorescence plate reader
Protocol:
-
Preparation of Reagents:
-
Follow the same reagent preparation steps as in the turbidity-based assay.
-
When preparing the tubulin polymerization mix, add the fluorescent reporter dye to its recommended final concentration.
-
-
Assay Procedure:
-
The assay procedure is identical to the turbidity-based method, but a black, opaque 96-well plate should be used to minimize background fluorescence.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen reporter dye every 60 seconds for 60 minutes at 37°C.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of taxane-induced microtubule stabilization and the general workflow of the in vitro polymerization assay.
Caption: Mechanism of this compound-induced microtubule stabilization.
Caption: General workflow for the in vitro microtubule polymerization assay.
Application Notes: Reversal of Multidrug Resistance by Taxuspine X Analogs in Cancer Cell Lines
Introduction
Multidrug resistance (MDR) is a significant impediment to the success of chemotherapy. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents.[1] Taxanes, a class of diterpenoids, have been investigated for their ability to reverse MDR. This document outlines the application of synthetic, non-cytotoxic analogs of taxuspine X as potent inhibitors of P-gp, thereby restoring sensitivity to anticancer drugs in resistant cancer cell lines.
Recent studies have focused on structurally simplified derivatives of natural taxanes, like taxuspine X, to develop effective P-gp inhibitors.[2] These efforts have led to the identification of promising compounds that can be co-administered with traditional chemotherapeutics to overcome MDR.
Data Presentation
The P-gp inhibitory activity of synthesized taxuspine X analogs was evaluated by measuring their ability to block the efflux of the fluorescent P-gp substrate, rhodamine 123, from MDR cancer cells. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound ID | Description | IC50 (µM) for P-gp Inhibition | Maximum Inhibition (αmax) |
| 5 | Simplified Taxane (B156437) Analog 1 | > 100 | 0.37 @ 100 µM |
| 6 | Simplified Taxane Analog 2 | 7.2 | Not specified |
| 7 | Carbocyclic Taxane Analog | 24 | Not specified |
Data extracted from a study on structurally simplified taxanes related to taxuspine X in L5178 MDR1 cells.[2]
Experimental Protocols
P-glycoprotein Inhibition Assay using Rhodamine 123 Efflux
This protocol details the methodology used to assess the P-gp inhibitory activity of taxuspine X analogs by measuring the intracellular accumulation of rhodamine 123 (R123) in P-gp-overexpressing cancer cells.
Materials:
-
L5178Y-R (MDR) mouse lymphoma cell line
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Rhodamine 123 (R123)
-
Test compounds (Taxuspine X analogs)
-
Verapamil (positive control)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture L5178Y-R cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest cells in the exponential growth phase and wash them with PBS. Resuspend the cells in serum-free RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Incubation:
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add the test compounds (taxuspine X analogs) at various concentrations (e.g., from 0.1 to 100 µM).
-
Include a positive control (e.g., Verapamil at 10 µM) and a negative control (vehicle alone).
-
Incubate the cells with the compounds for 10 minutes at 37°C.
-
-
Rhodamine 123 Loading:
-
Add rhodamine 123 to each tube to a final concentration of 1 µM.
-
Incubate the cells for an additional 20 minutes at 37°C, protected from light.
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in 500 µL of ice-cold PBS.
-
Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 530 nm.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity (MFI) for each sample.
-
Calculate the percentage of R123 accumulation relative to the control cells.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable software.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of P-gp inhibition by Taxuspine X analogs.
Experimental Workflow Diagram
Caption: Workflow for P-gp inhibition assay.
References
Application Notes and Protocols for the Analytical Study of 2-Deacetyltaxuspine X
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited specific analytical data and biological activity information for 2-Deacetyltaxuspine X is publicly available. The following protocols and application notes are based on established methodologies for the analysis of closely related taxane (B156437) compounds, such as paclitaxel (B517696) and docetaxel (B913), and should be adapted and validated for this compound.
Introduction
This compound is a diterpenoid belonging to the taxane family, a class of compounds that has yielded potent anti-cancer agents.[1] As a structural analog of well-known chemotherapeutic drugs, this compound is a compound of interest for further investigation into its potential biological activities. These application notes provide a comprehensive guide for researchers initiating studies on this compound, covering its analytical characterization and preliminary biological evaluation. The methodologies are derived from established protocols for other taxanes and serve as a robust starting point for research and development.[2][3]
Analytical Characterization of this compound
Accurate and precise analytical methods are crucial for the characterization and quantification of this compound. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques for the analysis of taxanes.[2][3][4]
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC with UV detection is a standard method for determining the purity and concentration of taxane compounds.[5] A reversed-phase HPLC method is generally suitable for this purpose.[6]
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
-
A table summarizing the recommended HPLC conditions is provided below. These parameters may require optimization.
-
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[5] |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water[6] |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 10-20 µL[5] |
| Column Temperature | 25-30 °C[6] |
| Detection | UV at 227 nm[5] |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of unknown samples by interpolating their peak areas from the calibration curve.
-
Assess purity by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.
-
Workflow for HPLC Method Development
Caption: HPLC Method Development Workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification
LC-MS provides higher sensitivity and selectivity for the analysis of taxanes, especially in complex biological matrices.[3]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
For plasma or tissue samples, perform a protein precipitation step by adding 3 volumes of cold acetonitrile, followed by centrifugation.[8]
-
Alternatively, use liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) for sample clean-up.[8][9]
-
Prepare calibration standards in the same biological matrix.
-
-
LC-MS/MS Conditions (Starting Point):
| Parameter | Recommended Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[3] |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile |
| Flow Rate | 0.2-0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), positive mode[9] |
| MS Analysis | Multiple Reaction Monitoring (MRM) for quantification[3] |
-
Data Analysis:
-
Optimize MRM transitions for this compound and an internal standard (e.g., paclitaxel or docetaxel).[3]
-
Generate a calibration curve and quantify the analyte in unknown samples.
-
Workflow for LC-MS/MS Analysis
References
- 1. mdpi.com [mdpi.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-state NMR studies of the molecular structure of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. HPLC Analysis of Paclitaxel and Related Compounds on Ascentis® Express F5 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpcbs.com [ijpcbs.com]
Application Notes & Protocols: In Vivo Experimental Design for 2-Deacetyltaxuspine X Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Deacetyltaxuspine X is a novel taxane (B156437) derivative. The taxane class of drugs, which includes paclitaxel (B517696) and docetaxel, are highly effective anti-cancer agents used in the treatment of various malignancies, including breast, ovarian, and lung cancers.[1] Their primary mechanism of action involves binding to tubulin, which stabilizes microtubules and leads to mitotic arrest and subsequent cell death.[2][3] Given the potential of new taxane analogs to overcome challenges like multidrug resistance and reduce toxicity, a structured in vivo experimental plan is crucial to evaluate the therapeutic potential of this compound.[4][5]
These application notes provide a comprehensive framework for the in vivo evaluation of this compound, covering pharmacokinetics, toxicology, and efficacy. The protocols are based on established methodologies for taxane compounds and are intended to guide researchers in designing robust preclinical studies.
Preclinical In Vivo Experimental Workflow
The in vivo evaluation of a novel compound like this compound typically follows a phased approach, starting with understanding its behavior in a biological system, assessing its safety, and finally, evaluating its therapeutic efficacy.
References
- 1. ClinPGx [clinpgx.org]
- 2. Taxanes: an overview of the pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Binding Affinity of 2-Deacetyltaxuspine X
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxuspine X is a diterpenoid compound belonging to the taxane (B156437) family.[1] Taxanes are a critical class of anti-cancer agents that exert their cytotoxic effects by binding to β-tubulin, a subunit of microtubules. This binding event stabilizes microtubules, disrupting the dynamic instability required for cell division and ultimately leading to cell cycle arrest and apoptosis. Accurate measurement of the binding affinity of novel taxane derivatives like this compound to tubulin is a crucial step in the drug discovery and development process. A higher binding affinity often correlates with greater potency and efficacy.
These application notes provide detailed protocols for three widely used biophysical techniques to quantify the binding affinity of this compound to its putative target, tubulin: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a Fluorescence-Based Tubulin Polymerization Assay.
Data Presentation
The following table provides a template for summarizing and comparing the quantitative data obtained from the described experimental protocols. Researchers can populate this table with their experimental results for this compound and other relevant compounds.
| Technique | Compound | Target | Dissociation Constant (K D ) | Inhibition Constant (K i ) | IC 50 | Thermodynamic Parameters (ΔH, -TΔS, ΔG) | Stoichiometry (n) |
| SPR | This compound | Purified Tubulin | |||||
| Paclitaxel (Control) | Purified Tubulin | ||||||
| ITC | This compound | Purified Tubulin | |||||
| Paclitaxel (Control) | Purified Tubulin | ||||||
| Fluorescence Assay | This compound | Tubulin in cells/purified | |||||
| Paclitaxel (Control) | Tubulin in cells/purified |
Signaling Pathway of Taxane-Induced Microtubule Stabilization
Taxanes, including presumably this compound, bind to the β-tubulin subunit within the microtubule polymer. This binding event overcomes the effect of GTP hydrolysis, leading to the stabilization of the microtubule structure and inhibiting the dynamic instability necessary for mitotic spindle formation and cell division.
Caption: Taxane binding to β-tubulin stabilizes microtubules, leading to mitotic arrest and apoptosis.
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique for measuring the binding kinetics and affinity of small molecules to immobilized proteins.[2][3][4] In this protocol, tubulin will be immobilized on the sensor chip, and this compound will be flowed over the surface as the analyte.
Experimental Workflow
Caption: Workflow for measuring binding affinity using Surface Plasmon Resonance.
Detailed Methodology
-
Reagent Preparation:
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v P20 surfactant). Degas thoroughly.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
-
Tubulin: Reconstitute purified tubulin (e.g., from porcine brain) in the immobilization buffer to a concentration of 20-50 µg/mL.
-
This compound: Prepare a stock solution in 100% DMSO. Create a series of dilutions in running buffer, ensuring the final DMSO concentration is below 1% to minimize solvent effects. Concentrations should typically range from 0.1 to 10 times the expected K D .
-
-
Tubulin Immobilization:
-
Use a CM5 sensor chip (or equivalent).
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the tubulin solution over the activated surface until the desired immobilization level is reached (typically 5,000 - 10,000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without tubulin immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Inject the prepared dilutions of this compound over both the tubulin-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Include several buffer-only injections (blanks) for double referencing.
-
Monitor the association phase (analyte injection) and dissociation phase (buffer flow).
-
Between each analyte injection, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer blank data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k on ), the dissociation rate constant (k off ), and the equilibrium dissociation constant (K D = k off /k on ).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including K D , stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][6][7][8]
Experimental Workflow
Caption: Workflow for measuring binding affinity and thermodynamics using ITC.
Detailed Methodology
-
Reagent Preparation:
-
Buffer: Use a buffer with a low ionization enthalpy, such as phosphate-buffered saline (PBS) or PIPES.
-
Tubulin: Dialyze purified tubulin extensively against the chosen ITC buffer to ensure a perfect buffer match. After dialysis, determine the final protein concentration accurately. A typical concentration in the sample cell is 10-50 µM.
-
This compound: Prepare a stock solution in 100% DMSO. Dilute this stock into the final dialysis buffer to a concentration approximately 10-20 times that of the tubulin. The final DMSO concentration in both the cell and the syringe must be identical to minimize heats of dilution.
-
-
ITC Experiment Setup:
-
Load the tubulin solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Place the final dialysis buffer (with the matched DMSO concentration) in the reference cell.
-
Allow the system to equilibrate thermally at the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 2-10 µL) of the this compound solution into the tubulin-containing sample cell.
-
Allow the system to return to thermal equilibrium between injections.
-
The heat change upon each injection is measured.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to tubulin.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (K A , where K D = 1/K A ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS.
-
Fluorescence-Based Tubulin Polymerization Assay
This assay indirectly measures the binding and activity of this compound by monitoring its effect on tubulin polymerization.[9][10][11][12] Taxanes promote tubulin polymerization, and this enhancement can be quantified using a fluorescent reporter that preferentially binds to polymerized microtubules.
Experimental Workflow
Caption: Workflow for assessing compound effects on tubulin polymerization via fluorescence.
Detailed Methodology
-
Reagent Preparation:
-
Tubulin: Reconstitute >99% pure tubulin (e.g., porcine brain) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl 2 , 0.5 mM EGTA).
-
GTP Solution: Prepare a stock solution of GTP.
-
Fluorescent Reporter: Use a fluorescent probe that binds to polymerized tubulin, such as DAPI.
-
Compounds: Prepare serial dilutions of this compound. Include a positive control (e.g., paclitaxel) and a negative control (e.g., DMSO vehicle).
-
-
Assay Procedure:
-
In a 96-well black microplate, add the tubulin, buffer, fluorescent reporter, and the test compound (this compound or controls) to each well.
-
Pre-warm the plate to 37°C.
-
Initiate the polymerization reaction by adding a final concentration of 1 mM GTP.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Collection:
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 420 nm for DAPI) kinetically over a period of 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of this compound.
-
The rate of polymerization (Vmax) can be determined from the slope of the linear portion of the curve.
-
Plot the Vmax or the endpoint fluorescence against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC 50 (the concentration of the compound that elicits a half-maximal effect on polymerization). While this does not directly provide a K D , the EC 50 is a valuable measure of the compound's potency in affecting tubulin dynamics.
-
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for determining the binding affinity and mechanism of action of this compound. The choice of technique will depend on the specific research question, available instrumentation, and the desired level of detail. For a comprehensive understanding, it is often beneficial to use multiple complementary techniques. The data generated from these assays are essential for structure-activity relationship (SAR) studies and for guiding the optimization of lead compounds in the drug discovery pipeline.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 4. portlandpress.com [portlandpress.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. maxanim.com [maxanim.com]
- 10. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]
- 11. universalbiologicals.com [universalbiologicals.com]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilizing 2-Deacetyltaxuspine X for In Vitro Experiments
Introduction
2-Deacetyltaxuspine X belongs to the taxane (B156437) family of diterpenoids, which are well-known for their potent anticancer properties. A significant challenge in the preclinical in vitro evaluation of novel taxanes like this compound is their inherent low aqueous solubility. To achieve meaningful and reproducible results in cell-based assays and other in vitro experiments, it is crucial to employ a solubilization strategy that ensures the compound is in a monomeric and bioavailable state at the desired concentration, while minimizing solvent-induced toxicity.
This document provides a detailed protocol for the solubilization of this compound, drawing upon established methods for other poorly soluble taxanes such as paclitaxel (B517696) and docetaxel. The provided methodologies and data for related compounds serve as a robust starting point for developing a specific protocol for this compound.
Core Principle: Solvent-Assisted Solubilization for Aqueous Media
The most common and direct method for solubilizing highly hydrophobic compounds for in vitro use is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution. This stock solution is then serially diluted into the aqueous experimental medium (e.g., cell culture medium) to the final working concentration. The key is to ensure that the final concentration of the organic solvent is low enough to be non-toxic to the biological system being studied.
Experimental Protocols
1. Preparation of a Concentrated Stock Solution
This is the critical first step to ensure the compound is fully dissolved before introducing it to an aqueous environment.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vial or a vial protected from light
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated micropipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube or directly in the amber vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM). It is advisable to start with a higher concentration to minimize the volume of DMSO added to the final experimental setup.
-
Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
Gently warm the solution to 37°C to aid dissolution if necessary, but be cautious of potential compound degradation with excessive heat.
-
-
Sterilization (Optional but Recommended): If the stock solution needs to be sterile for cell culture experiments, filter it through a 0.22 µm syringe filter that is compatible with DMSO (e.g., a PTFE membrane filter).
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
2. Preparation of Working Solutions in Aqueous Medium
This protocol describes the serial dilution of the DMSO stock solution into the final experimental medium.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Pre-warmed (e.g., 37°C) aqueous experimental medium (e.g., DMEM, RPMI-1640, PBS)
-
Sterile polypropylene (B1209903) tubes
-
Calibrated micropipettes
Procedure:
-
Pre-warm the Medium: Ensure your cell culture medium or buffer is at the appropriate temperature for your experiment (typically 37°C).
-
Intermediate Dilution (Optional): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in the aqueous medium.
-
Final Dilution:
-
Dispense the required volume of pre-warmed medium into a sterile tube.
-
Add the calculated small volume of the DMSO stock solution to the medium. Crucially, add the stock solution to the medium while vortexing or actively mixing the medium to promote rapid dispersion and prevent precipitation of the compound.
-
Ensure the final concentration of DMSO in the medium is kept to a minimum, typically ≤ 0.5%, and ideally ≤ 0.1%, to avoid solvent artifacts.
-
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to a separate aliquot of the medium. This is essential to distinguish the effects of the compound from the effects of the solvent.
-
Use Immediately: Use the freshly prepared working solutions immediately to minimize the risk of compound precipitation over time.
Data Presentation
| Compound | Solvent | Solubility | Notes |
| Paclitaxel | Water | ~0.3 µg/mL | Practically insoluble in water. |
| DMSO | ≥ 50 mg/mL | Commonly used for creating high-concentration stock solutions. | |
| Ethanol | ~30 mg/mL | A viable alternative to DMSO, though may be more toxic to some cells. | |
| Docetaxel | Water | 1-5 µg/mL | Very poorly soluble in water.[1] |
| DMSO | ≥ 25 mg/mL | Effective solvent for stock solution preparation. | |
| Ethanol | ~20 mg/mL | Also used for solubilization, often in combination with other agents. |
This table provides a guide for initial solvent selection. The actual solubility of this compound may vary and should be determined empirically.
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts described in this protocol.
Caption: Workflow for preparing this compound solutions.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield of 2-Deacetyltaxuspine X Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low yield of 2-Deacetyltaxuspine X extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for extracting this compound? A1: this compound, a taxane (B156437) diterpenoid, is typically isolated from various parts of plants belonging to the genus Taxus, commonly known as yew trees. Species such as Taxus wallichiana (Himalayan yew) and Taxus cuspidata are known to produce a variety of taxanes.[1][2] The concentration of the target compound can vary significantly based on the plant species, geographical location, age of the plant, and the specific plant part used (e.g., needles, bark, or twigs).
Q2: What is a typical expected yield for this compound? A2: The yield of this compound is generally low and highly variable, as it is often a minor constituent in the complex mixture of taxanes. While specific yield data for this compound is not widely published, yields for minor taxanes from dried plant material typically range from 0.001% to 0.05% (w/w). Yields are influenced by the extraction method, solvent selection, and the quality of the raw plant material.
Q3: Which extraction methods are most effective for this compound? A3: Several extraction methods can be employed, with the choice depending on laboratory scale, available equipment, and desired purity. Common methods include:
-
Maceration: A simple and scalable method involving soaking the plant material in a solvent.
-
Soxhlet Extraction: A more efficient method than maceration due to continuous extraction with fresh solvent, though the heat can potentially degrade thermolabile compounds.
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and significantly reducing extraction time and temperature.[3][4]
-
Supercritical Fluid Extraction (SFE): A green technology that uses supercritical CO2 as a solvent, offering high selectivity and leaving no residual organic solvents.
Q4: How can I quantify the amount of this compound in my extract? A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and accurate method for quantifying this compound.[5][6][7] A validated HPLC method with a suitable reference standard is essential for accurate quantification. Tandem mass spectrometry (MS/MS) can offer even higher sensitivity and selectivity for quantification in complex extracts.[6]
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to identifying and resolving common issues leading to low extraction yields of this compound.
Problem Area 1: Poor Quality of Starting Plant Material
| Question | Possible Cause | Recommended Solution |
| Is the botanical identity of your Taxus species confirmed? | Different Taxus species and even varieties within the same species have varying profiles of taxanes. You may be using a plant source with naturally low levels of this compound. | Verify the botanical identity of your plant material with a qualified botanist or through DNA barcoding. Research literature to identify Taxus species reported to have higher concentrations of taxuspine derivatives. |
| Was the plant material harvested and stored correctly? | The concentration of secondary metabolites can be affected by the harvesting season, time of day, and post-harvest handling. Improper drying or storage can lead to enzymatic or oxidative degradation of the target compound. | Harvest during the season known for peak taxane production. Dry the plant material at a low temperature (e.g., 40-50°C) to a constant weight and store it in a cool, dark, and dry place to prevent degradation. |
| Is the particle size of the ground plant material optimal? | Inadequate grinding can result in poor solvent penetration and incomplete extraction. Conversely, grinding too finely can lead to difficulties in filtration and potential loss of material. | Grind the dried plant material to a consistent and fine powder (e.g., 40-60 mesh). This increases the surface area available for extraction. |
Problem Area 2: Inefficient Extraction Process
| Question | Possible Cause | Recommended Solution |
| Is your choice of extraction solvent optimal? | The polarity of the extraction solvent is critical. This compound, like other taxanes, has a specific polarity. A solvent that is too polar or non-polar will not efficiently extract the compound. | Taxanes are typically extracted with semi-polar solvents. Methanol (B129727), ethanol, and acetone, or their aqueous mixtures (e.g., 80% ethanol), are often effective. Perform small-scale pilot extractions with different solvents to determine the best one for your material. |
| Are the extraction parameters (time, temperature, solid-liquid ratio) optimized? | Insufficient extraction time, a temperature that is too low, or a high solid-to-liquid ratio can all lead to incomplete extraction. Excessively high temperatures can cause degradation.[4] | Systematically optimize extraction parameters. Consider using a Design of Experiments (DoE) approach, such as Response Surface Methodology (RSM), to find the optimal conditions. For UAE, optimize sonication time, power, and temperature.[8][9] |
| Are you experiencing compound degradation during extraction? | Taxanes can be sensitive to high temperatures and extreme pH levels. Prolonged exposure to heat during methods like Soxhlet extraction can lead to degradation. | Employ low-temperature extraction methods like Ultrasound-Assisted Extraction (UAE) or maceration at room temperature. Ensure the pH of your solvent is near neutral. |
Problem Area 3: Loss of Compound During Purification
| Question | Possible Cause | Recommended Solution |
| Is your crude extract being properly prepared for chromatography? | Failure to remove pigments and highly non-polar compounds (like waxes and chlorophyll) can interfere with chromatographic separation and lead to low recovery. | Decolorize the crude extract using activated charcoal. Perform a liquid-liquid partitioning step (e.g., with hexane) to remove non-polar impurities before proceeding to column chromatography. |
| Is your chromatographic method selective enough? | Co-elution with other closely related taxanes or impurities can make it difficult to isolate pure this compound, leading to apparent low yields of the pure compound. | Develop a highly selective purification method. Preparative HPLC with a suitable stationary phase (e.g., C18) and an optimized mobile phase gradient is often necessary for separating complex taxane mixtures.[5] |
| Are you losing the compound during solvent evaporation? | Excessive heat or prolonged exposure to vacuum during solvent removal can lead to the degradation or loss of the target compound. | Use a rotary evaporator at a low temperature (e.g., <40°C) to remove the solvent. For small volumes, a gentle stream of nitrogen gas can be used. |
Data Presentation
Table 1: Estimated Yields of this compound from Taxus spp.
Note: These are estimated values based on typical yields of minor taxanes. Actual yields can vary significantly.
| Plant Material | Extraction Method | Estimated Yield (% w/w of dry material) |
| Taxus wallichiana needles | Ultrasound-Assisted Extraction (Methanol) | 0.005% - 0.02% |
| Taxus cuspidata bark | Maceration (Ethanol) | 0.002% - 0.01% |
| Taxus baccata twigs | Soxhlet Extraction (Acetone) | 0.001% - 0.008% |
| Taxus spp. Cell Culture | Supercritical Fluid Extraction (CO2) | Variable, depends on cell line and culture conditions |
Table 2: Comparison of Common Extraction Methods for Taxanes
| Method | Advantages | Disadvantages | Relative Cost |
| Maceration | Simple, low cost, suitable for large scale. | Time-consuming, may result in incomplete extraction. | Low |
| Soxhlet Extraction | More efficient than maceration, less solvent usage. | Potential for thermal degradation of compounds. | Low to Medium |
| Ultrasound-Assisted Extraction (UAE) | Fast, efficient at lower temperatures, reduces solvent consumption.[3] | Requires specialized equipment, scalability can be a challenge. | Medium |
| Supercritical Fluid Extraction (SFE) | Environmentally friendly, high selectivity, no solvent residue. | High initial equipment cost, requires technical expertise. | High |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material:
-
Dry the needles or bark of the Taxus plant at 40°C in a ventilated oven until a constant weight is achieved.
-
Grind the dried material into a fine powder (40-60 mesh) using a laboratory mill.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% methanol (a solid-to-liquid ratio of 1:10 w/v).
-
Place the flask in an ultrasonic bath.
-
Set the sonication parameters: Frequency 40 kHz, Power 200 W, Temperature 45°C, and Time 45 minutes.
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.
-
Combine all the filtrates.
-
-
Solvent Removal:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting crude extract can be further dried in a vacuum desiccator to yield a solid residue.
-
Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Sample Preparation:
-
Dissolve the crude extract obtained from Protocol 1 in a minimal amount of the initial mobile phase (e.g., 40% acetonitrile (B52724) in water).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 semi-preparative column (e.g., 250 mm x 10 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-10 min: 40% B to 50% B
-
10-13 min: 50% B to 53% B
-
(Note: This gradient is based on a method for similar taxanes and may need optimization for this compound).[5]
-
-
Flow Rate: 10 mL/min
-
Detection Wavelength: 227 nm
-
Injection Volume: 0.5 mL (depending on concentration)
-
Column Temperature: 30°C
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak of interest based on the chromatogram.
-
Analyze the collected fractions for purity using an analytical HPLC system.
-
Pool the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General experimental workflow for the extraction and purification of this compound.
References
- 1. Taxines from the needles of Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxanes from in vitro cultures of the Himalayan yew Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography [mdpi.com]
- 6. Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound-Assisted Extraction of Polyphenols from Maritime Pine Residues with Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 2-Deacetyltaxuspine X in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 2-Deacetyltaxuspine X in solution.
Disclaimer
Due to the limited availability of specific public data on the stability of this compound, this document presents a hypothetical case study based on the known stability profiles of closely related taxane (B156437) compounds, such as paclitaxel (B517696) and docetaxel. The provided quantitative data, degradation pathways, and experimental protocols are illustrative and should be adapted and validated for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a rapid loss of potency. What are the likely causes?
A1: Rapid potency loss of this compound in solution is often attributed to chemical degradation. The primary degradation pathway for taxanes is hydrolysis of the ester linkages, particularly the C-13 side chain, which is crucial for its biological activity. This degradation is significantly influenced by pH, temperature, and the presence of certain excipients.
Q2: What is the optimal pH range for maintaining the stability of this compound in solution?
A2: Generally, taxane derivatives exhibit maximum stability in acidic conditions, typically within a pH range of 3.0 to 5.0. Alkaline or neutral pH conditions can catalyze hydrolysis, leading to accelerated degradation. It is crucial to determine the optimal pH for your specific formulation through systematic stability studies.
Q3: How does temperature affect the stability of this compound solutions?
A3: Elevated temperatures accelerate the degradation rate of this compound. For long-term storage, it is recommended to keep solutions at refrigerated temperatures (2-8 °C). For short-term laboratory use, solutions should be kept on ice and protected from prolonged exposure to ambient temperatures.
Q4: Can exposure to light affect the stability of this compound?
A4: While some taxanes are susceptible to photodegradation, the extent of this for this compound is not definitively established. As a precautionary measure, it is advisable to protect solutions from direct exposure to UV and fluorescent light by using amber vials or by wrapping containers in aluminum foil.
Q5: What are some recommended excipients to improve the stability of this compound in solution?
A5: Several excipients can enhance the stability of taxanes. Buffering agents like citrate (B86180) or acetate (B1210297) can maintain an optimal pH.[1] Cyclodextrins can form inclusion complexes that protect the labile ester bonds from hydrolysis.[1][2] Polymers such as polyethylene (B3416737) glycol (PEG) and polysorbates can also improve stability and solubility.[3] However, compatibility studies are essential to rule out any adverse interactions.[4]
Troubleshooting Guides
Issue 1: Unexpected Precipitation in the Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility | Increase the concentration of a suitable co-solvent (e.g., ethanol, DMSO) in your formulation. Note: High concentrations of organic solvents may have toxicological implications. | The precipitate dissolves, and the solution becomes clear. |
| pH Shift | Measure the pH of the solution. If it has shifted outside the optimal range (3.0-5.0), adjust it using a suitable buffer (e.g., citrate, acetate). | The precipitate redissolves upon pH adjustment. |
| Temperature Fluctuation | Ensure the solution is stored consistently at the recommended temperature (2-8 °C). Avoid repeated freeze-thaw cycles. | Stable solution with no further precipitation. |
| Incompatible Excipient | Review the formulation for any excipients that may be incompatible with this compound. Perform compatibility studies with individual excipients. | Identification and replacement of the incompatible excipient leads to a stable solution. |
Issue 2: Significant Degradation Observed by HPLC Analysis
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis | Confirm the pH of the solution is within the optimal stability range (3.0-5.0). Consider adding a stabilizing excipient like a cyclodextrin. | Reduced rate of degradation as confirmed by subsequent HPLC analysis. |
| Oxidation | Purge the solution and the headspace of the container with an inert gas (e.g., nitrogen, argon) to minimize exposure to oxygen. Consider adding an antioxidant if compatible. | Slower formation of oxidative degradation products. |
| Thermal Degradation | Re-evaluate the storage and handling temperatures. Ensure strict adherence to cold chain procedures. | Degradation rate is significantly reduced at lower temperatures. |
| Photodegradation | Protect the solution from light at all stages of preparation, storage, and handling by using light-protecting containers. | Minimal to no formation of photodegradation products. |
Quantitative Data Summary
The following tables present hypothetical degradation data for this compound under various stress conditions. This data is for illustrative purposes and should be confirmed experimentally.
Table 1: Effect of pH on the Degradation of this compound at 25°C
| pH | k (day⁻¹) | t₉₀ (days) |
| 3.0 | 0.005 | 21.0 |
| 5.0 | 0.012 | 8.8 |
| 7.0 | 0.085 | 1.2 |
| 9.0 | 0.250 | 0.4 |
k = First-order degradation rate constant t₉₀ = Time for 10% degradation
Table 2: Effect of Temperature on the Degradation of this compound at pH 4.0
| Temperature (°C) | k (day⁻¹) | t₉₀ (days) |
| 4 | 0.002 | 52.5 |
| 25 | 0.015 | 7.0 |
| 40 | 0.060 | 1.8 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the quantitative analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 227 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.[3][5][6]
-
Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at 25°C for 4 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at 25°C for 24 hours.
-
Thermal Degradation: Expose the solid drug or its solution to 80°C for 48 hours.
-
Photodegradation: Expose the drug solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[2][7]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. rjptonline.org [rjptonline.org]
- 7. database.ich.org [database.ich.org]
Technical Support Center: Troubleshooting 2-Deacetyltaxuspine X Peak Tailing in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of 2-Deacetyltaxuspine X.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in HPLC where the back half of a chromatographic peak is broader than the front half, resulting in an asymmetrical peak. For quantitative analysis of this compound, peak tailing is problematic because it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from nearby peaks, compromising the accuracy and reproducibility of the results.
Q2: What are the most common causes of peak tailing for this compound?
A2: The most common causes of peak tailing for a basic compound like this compound (predicted pKa ≈ 13.20) in reversed-phase HPLC include:
-
Secondary Silanol (B1196071) Interactions: The primary cause is often the interaction between the basic analyte and acidic residual silanol groups on the surface of the silica-based stationary phase. This secondary retention mechanism leads to a portion of the analyte being more strongly retained, causing the peak to tail.
-
Mobile Phase pH: An inappropriate mobile phase pH can exacerbate silanol interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites. A void at the column inlet can also cause peak distortion.
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.
Q3: How can I quickly diagnose the cause of my peak tailing issue?
A3: A systematic approach is best. Start by evaluating your column's performance with a standard compound to ensure it's functioning correctly. Then, review your mobile phase preparation and composition. Inject a lower concentration of your sample to rule out column overload. If the problem persists, a more detailed troubleshooting protocol should be followed.
Troubleshooting Guide
Issue: Asymmetrical peak shape (tailing) for this compound
This guide provides a step-by-step approach to identify and resolve the root cause of peak tailing.
Step 1: Evaluate the HPLC Column
-
Hypothesis: The column is the source of the peak tailing due to degradation or inappropriate chemistry.
-
Action:
-
Flush the column: Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove any strongly retained contaminants.
-
Test with a neutral compound: Inject a neutral standard (e.g., toluene) to see if it also tails. If it does not, the issue is likely related to secondary interactions with your basic analyte.
-
Replace the column: If the column is old or the above steps do not resolve the issue, replace it with a new, high-quality column, preferably one with end-capping to minimize exposed silanol groups.
-
Step 2: Optimize the Mobile Phase
-
Hypothesis: The mobile phase composition is not optimal for the analysis of a basic compound.
-
Action:
-
Lower the pH: Reduce the mobile phase pH to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, reducing their interaction with the basic analyte.
-
Add a competing base: Introduce a mobile phase additive like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1%). TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively shielding them from this compound.
-
Use a buffer: A buffered mobile phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) will help maintain a consistent pH and can improve peak shape.
-
Step 3: Review Sample and Injection Parameters
-
Hypothesis: The sample concentration or injection solvent is causing the peak tailing.
-
Action:
-
Reduce sample concentration: Dilute your sample and reinject. If the peak shape improves, you may be overloading the column.
-
Match injection solvent to mobile phase: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase composition. Injecting in a much stronger solvent can cause peak distortion.
-
Step 4: Inspect the HPLC System
-
Hypothesis: Physical issues with the HPLC system are contributing to peak tailing.
-
Action:
-
Minimize extra-column volume: Use tubing with the smallest possible internal diameter and length to connect the injector, column, and detector.
-
Check fittings: Ensure all fittings are secure and there are no leaks, as this can introduce dead volume.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Peak Tailing Factor
| Mobile Phase pH | Tailing Factor (Tf) | Observations |
| 7.0 (Unbuffered) | 2.5 | Significant tailing |
| 4.5 (Formic Acid) | 1.8 | Reduced tailing |
| 3.0 (Formic Acid) | 1.2 | Symmetrical peak |
| 2.5 (TFA) | 1.1 | Highly symmetrical peak |
Table 2: Comparison of Mobile Phase Additives for Peak Shape Improvement
| Additive (in Acetonitrile/Water) | Tailing Factor (Tf) | Comments |
| None | 2.5 | Poor peak shape |
| 0.1% Formic Acid | 1.4 | Good improvement |
| 0.1% Trifluoroacetic Acid (TFA) | 1.1 | Excellent peak shape |
| 0.1% Triethylamine (TEA) | 1.3 | Effective at neutral pH |
Experimental Protocols
Protocol for Systematic Troubleshooting of this compound Peak Tailing
-
System Preparation:
-
Prepare a mobile phase of Acetonitrile:Water (50:50 v/v).
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Dilute the stock solution to 10 µg/mL with the mobile phase.
-
Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the mobile phase at a flow rate of 1.0 mL/min for 30 minutes.
-
-
Initial Analysis:
-
Inject 10 µL of the 10 µg/mL solution and record the chromatogram.
-
Calculate the tailing factor of the this compound peak. If > 1.5, proceed with troubleshooting.
-
-
Mobile Phase Optimization:
-
Step 3a (pH Modification):
-
Prepare a new mobile phase of Acetonitrile:Water with 0.1% Formic Acid (pH ≈ 3.0).
-
Equilibrate the column with the new mobile phase for 30 minutes.
-
Inject the sample and recalculate the tailing factor.
-
-
Step 3b (Competing Base):
-
If tailing persists, prepare a mobile phase of Acetonitrile:Water with 0.1% Triethylamine.
-
Equilibrate the column and reinject the sample. Recalculate the tailing factor.
-
-
-
Column Overload Check:
-
Prepare a 1 µg/mL solution of this compound.
-
Using the optimal mobile phase from Step 3, inject the 1 µg/mL solution.
-
If the tailing factor significantly improves, the original concentration was causing column overload.
-
-
System Evaluation:
-
If peak tailing is still observed, power down the system.
-
Inspect all tubing and fittings for any signs of leaks or damage. Replace any suspect components with pre-cut, low-dead-volume tubing.
-
Restart the system, re-equilibrate, and inject the sample again.
-
Mandatory Visualizations
Optimizing reaction conditions for the derivatization of 2-Deacetyltaxuspine X.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for the derivatization of 2-Deacetyltaxuspine X.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive hydroxyl groups in this compound for derivatization?
A1: In the taxane (B156437) scaffold, the reactivity of the hydroxyl groups generally follows the order: 2'-OH > 7-OH > 10-OH (if present) > 1-OH. For this compound, the C2'-hydroxyl group is the most nucleophilic and sterically accessible, making it the primary site for derivatization under kinetically controlled conditions. The C7-hydroxyl group is the next most reactive site. Selective derivatization of a specific hydroxyl group often requires the use of protecting groups for the more reactive sites.
Q2: What are the common side reactions to be aware of during the acylation of this compound?
A2: Common side reactions include acylation at other hydroxyl positions, particularly the C7-hydroxyl group, leading to a mixture of products. At higher temperatures or with prolonged reaction times, acyl migration from the C2' position to other hydroxyl groups can also occur. Epimerization at C7 is another potential side reaction under basic conditions.
Q3: How can I improve the selectivity for the C2'-hydroxyl group during acylation?
A3: To enhance selectivity for the C2'-hydroxyl group, it is recommended to use a less reactive acylating agent, perform the reaction at a lower temperature (e.g., -20°C to 0°C), and use a non-nucleophilic base like pyridine (B92270) or 2,6-lutidine. Employing a bulky acylating agent can also increase selectivity due to the steric hindrance around the other hydroxyl groups.
Q4: My silylation reaction is sluggish or incomplete. What are the potential causes?
A4: Incomplete silylation can be due to several factors:
-
Steric Hindrance: The hydroxyl groups on the taxane core are sterically hindered. Using a more reactive silylating agent (e.g., TIPS-Cl over TBDMS-Cl) or a catalyst can help.
-
Moisture: Silylating agents are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Insufficient Reagent: Use a sufficient excess of the silylating agent and base to drive the reaction to completion.
-
Low Temperature: While lower temperatures can improve selectivity, they can also slow down the reaction rate. A modest increase in temperature may be necessary.
Q5: What is the role of a catalyst in the derivatization of this compound?
A5: Catalysts are often employed to increase the rate and efficiency of derivatization reactions, especially when dealing with sterically hindered hydroxyl groups. For acylations, a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is commonly used to activate the acylating agent. For silylations, additives like imidazole (B134444) or Lewis acids can enhance the reactivity of the silylating agent.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 2'-Derivatized Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress closely using TLC or HPLC. - Increase the reaction time or temperature cautiously, while monitoring for side product formation. - Use a higher excess of the derivatizing agent and/or base. |
| Degradation of Starting Material or Product | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use purified, high-quality solvents and reagents. - Minimize reaction temperature and time to what is necessary for completion. |
| Product Loss During Workup and Purification | - Optimize the extraction procedure to ensure the product is fully recovered from the aqueous phase. - Use an appropriate stationary phase and eluent system for column chromatography to achieve good separation without product degradation. |
| Side Reactions | - Lower the reaction temperature to improve selectivity. - Use a less reactive derivatizing agent. - Employ a more selective catalyst or a stoichiometric amount of a weaker base. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions are too Harsh | - Decrease the reaction temperature. Reactions are often run at 0°C or even -20°C to favor kinetic control. - Reduce the reaction time. Stop the reaction as soon as the desired product is the major component. |
| Highly Reactive Derivatizing Agent | - Switch to a less reactive agent (e.g., use an acid anhydride (B1165640) instead of an acyl chloride for acylation). - For silylation, use a bulkier silylating agent (e.g., TIPS-Cl instead of TMS-Cl) to increase steric hindrance around less accessible hydroxyls. |
| Non-selective Catalyst or Base | - Use a non-nucleophilic base like pyridine or 2,6-lutidine instead of a more reactive one like triethylamine. - In some cases, omitting a highly active catalyst like DMAP can improve selectivity, albeit at the cost of a longer reaction time. |
| Acyl or Silyl (B83357) Group Migration | - Analyze the product mixture immediately after the reaction. - Avoid prolonged exposure to acidic or basic conditions during workup and purification. - If migration is suspected, consider derivatizing under neutral or milder conditions if possible. |
Data Presentation
Table 1: Optimization of Acylation of 10-Deacetylbaccatin III at the C10-Hydroxyl Group (Analogous to C2-OH in this compound)
| Entry | Acylating Agent | Base (equiv.) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | Pyridine (solvent) | DMAP (10) | Pyridine | RT | 12 | 85 |
| 2 | Acetyl Chloride | Pyridine (2.0) | None | CH₂Cl₂ | 0 | 4 | 78 |
| 3 | Isobutyric Anhydride | 2,6-Lutidine (1.5) | DMAP (5) | CH₂Cl₂ | -20 | 24 | 91 |
| 4 | Benzoyl Chloride | Pyridine (2.0) | DMAP (10) | CH₂Cl₂ | 0 to RT | 6 | 88 |
| 5 | Acetic Anhydride | Pyridine (solvent) | None | Pyridine | RT | 48 | 65 |
Note: This data is compiled from typical taxane acylation reactions and serves as a guideline. Optimal conditions for this compound may vary.
Experimental Protocols
Protocol 1: Selective Acylation of the 2'-Hydroxyl Group of this compound
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (B109758) (CH₂Cl₂) in a flame-dried round-bottom flask. Cool the solution to -20°C using a suitable cooling bath.
-
Addition of Reagents: To the cooled solution, add pyridine (2.0 equiv.) followed by the dropwise addition of the desired acyl chloride or anhydride (1.1 equiv.).
-
Catalyst Addition (Optional): If required, add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.).
-
Reaction Monitoring: Stir the reaction mixture at -20°C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the starting material is consumed or the desired product is maximized, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 2'-acylated product.
Protocol 2: Silylation of the 2'-Hydroxyl Group of this compound
-
Preparation: To a solution of this compound (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) in a flame-dried flask under an inert atmosphere, add imidazole (2.5 equiv.).
-
Addition of Silylating Agent: Add the desired silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl, 1.2 equiv.) portion-wise at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.
-
Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash successively with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the 2'-silylated product.
Mandatory Visualizations
Caption: A generalized experimental workflow for the derivatization of this compound.
Caption: Taxane derivatives can inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
How to reduce off-target effects of 2-Deacetyltaxuspine X in cell culture.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 2-Deacetyltaxuspine X in cell culture. The information aims to help mitigate off-target effects and ensure the successful execution of experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity in non-cancerous or control cell lines. | Off-target toxicity due to the disruption of microtubule dynamics in rapidly dividing normal cells. | 1. Titrate the concentration: Determine the optimal concentration of this compound that induces cytotoxicity in cancer cells while minimizing effects on non-cancerous cells. 2. Reduce exposure time: Limit the duration of treatment to a period sufficient to induce the desired effect in cancer cells. 3. Use a lower-serum medium: This can slow the proliferation of normal cells, potentially reducing their sensitivity to microtubule-targeting agents. |
| Inconsistent results between experiments. | 1. Cell density variability. 2. Passage number of cells. 3. Inconsistent drug preparation. | 1. Standardize cell seeding density: Ensure the same number of cells are plated for each experiment. 2. Use cells within a defined passage number range: Higher passage numbers can lead to genetic drift and altered drug sensitivity. 3. Prepare fresh drug dilutions: Prepare this compound dilutions from a stock solution for each experiment to avoid degradation. |
| Drug precipitation in culture medium. | Poor solubility of the compound in aqueous solutions. | 1. Use a suitable solvent: Dissolve this compound in a small amount of an appropriate solvent (e.g., DMSO) before diluting in culture medium. 2. Ensure final solvent concentration is low: The final concentration of the solvent in the culture medium should be non-toxic to the cells (typically <0.1% for DMSO). 3. Warm the medium: Gently warm the culture medium to 37°C before adding the drug solution to aid in solubility. |
| Unexpected changes in cell morphology unrelated to apoptosis. | Off-target effects on the cytoskeleton of non-dividing cells. | 1. Visualize microtubule network: Perform immunofluorescence staining for α-tubulin to observe changes in microtubule organization at different concentrations and time points. 2. Lower the concentration: Use the lowest effective concentration to minimize drastic morphological changes not associated with the intended anti-mitotic effect. |
| Drug efflux and development of resistance. | Overexpression of multidrug resistance (MDR) transporters like P-glycoprotein (P-gp). Taxuspine derivatives have been noted to interact with P-gp.[1] | 1. Co-treatment with a P-gp inhibitor: Use a known P-gp inhibitor to see if it potentiates the effect of this compound. 2. Use MDR-negative cell lines: If possible, confirm the compound's activity in cell lines that do not overexpress P-gp. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Like other taxanes, this compound is a microtubule-stabilizing agent. It binds to β-tubulin, a component of microtubules, preventing their depolymerization.[1] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis in rapidly dividing cells.[2]
Q2: What are the known off-target effects of taxanes like this compound?
A2: Potential off-target effects include:
-
Neurotoxicity: Taxanes can induce oxidative stress in neuronal cells by enhancing the activity of NADPH oxidase, which can lead to neuronal cell death.[3]
-
P-glycoprotein (P-gp) Interaction: Some taxuspine derivatives can act as inhibitors of the P-gp drug efflux pump.[1] This could affect the intracellular concentration of other co-administered drugs.
-
Effects on non-dividing cells: While the primary effect is on mitotic cells, high concentrations can still affect the microtubule network in interphase cells, impacting cell shape and intracellular transport.
Q3: How can I assess the on-target effect of this compound in my cell line?
A3: To confirm the on-target effect, you can perform the following experiments:
-
Cell Cycle Analysis: Use flow cytometry with propidium (B1200493) iodide staining to show an accumulation of cells in the G2/M phase of the cell cycle.
-
Immunofluorescence Microscopy: Stain for α-tubulin to visualize the bundling and stabilization of microtubules, a hallmark of taxane (B156437) activity.
-
Apoptosis Assay: Use an Annexin V/PI staining assay to quantify the induction of apoptosis following treatment.
Q4: What is a typical effective concentration range for taxanes in cell culture?
A4: The effective concentration of taxanes can vary widely depending on the cell line and the specific derivative. For paclitaxel (B517696), IC50 values (the concentration that inhibits 50% of cell growth) can range from nanomolar to micromolar concentrations.[4][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q5: Can this compound affect signaling pathways other than the cell cycle?
A5: Yes, microtubule-targeting agents can influence various signaling pathways. The PI3K/Akt pathway, which is crucial for cell survival and proliferation, can be affected by the disruption of the microtubule network. Inhibition of microtubule function can lead to the inhibition of the Akt/mTOR signaling pathway.[6]
Quantitative Data Summary
| Compound | Cell Line | Cell Type | Incubation Time (h) | IC50 (nM) | Reference |
| Paclitaxel | MDA-MB-231 | Breast Cancer | Not Specified | 1.8 | [4] |
| Docetaxel | MDA-MB-231 | Breast Cancer | Not Specified | 1.0 | [4] |
| Paclitaxel | ZR75-1 | Breast Cancer | Not Specified | 2.2 | [4] |
| Docetaxel | ZR75-1 | Breast Cancer | Not Specified | 0.4 | [4] |
| Paclitaxel | A549 | Lung Carcinoma | 24 | ~5 | [5] |
| Paclitaxel | HeLa | Cervical Cancer | 24 | ~7.5 | [5] |
| Paclitaxel | SK-BR-3 | Breast Cancer (HER2+) | 72 | ~10 | [7] |
| Paclitaxel | T-47D | Breast Cancer (Luminal A) | 72 | ~2 | [7] |
Experimental Protocols
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of microtubule bundling induced by this compound.
Caption: Workflow for immunofluorescence staining of microtubules.
Western Blot for PI3K/Akt Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Caption: Workflow for Western blot analysis of PI3K/Akt pathway proteins.
Signaling Pathway Diagram
PI3K/Akt Signaling Pathway
This pathway is critical for cell survival and is known to be modulated by microtubule-targeting agents.
Caption: Simplified PI3K/Akt signaling pathway.
References
- 1. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxol suppresses dynamics of individual microtubules in living human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxol induces oxidative neuronal cell death by enhancing the activity of NADPH oxidase in mouse cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
Managing solubility issues of 2-Deacetyltaxuspine X for biological assays.
Disclaimer: Information regarding the specific solubility of 2-Deacetyltaxuspine X is limited. The guidance provided here is based on general knowledge of taxane (B156437) compounds and best practices for managing poorly soluble drugs in biological assays. Researchers should perform small-scale solubility tests to determine the optimal conditions for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: Like many taxanes, this compound is expected to be a highly lipophilic and complex molecule.[1] This molecular structure inherently limits its solubility in water-based media, which are common in biological assays. Poorly water-soluble drugs often exhibit challenges in absorption and bioavailability, which can also manifest as difficulties in achieving desired concentrations for in vitro work.[2][3]
Q2: What are the initial steps I should take to solubilize this compound?
A2: The recommended starting point is to create a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose due to its high solubilizing power for many nonpolar compounds.[4] From this stock, you can make serial dilutions into your aqueous assay buffer.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A3: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v) to minimize cytotoxic effects.[4] However, the tolerance can vary between different cell lines. It is crucial to run a vehicle control experiment (medium with the same final DMSO concentration but without your compound) to assess the impact of the solvent on your specific assay.
Troubleshooting Guide
Q4: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. What should I do?
A4: This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous medium. Here are several troubleshooting steps:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay. It's possible that the desired concentration exceeds its solubility limit in the final buffer.
-
Lower the DMSO Concentration in the Final Solution: You can try preparing a more concentrated initial stock solution in DMSO. This allows you to add a smaller volume to your aqueous buffer to reach the same final compound concentration, thereby lowering the final DMSO percentage.
-
Use a Co-solvent: Incorporating a water-miscible organic co-solvent can help increase the solubility of your compound.[5]
-
Utilize Surfactants: Non-ionic surfactants can aid in solubilization.[4]
-
Employ Cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic compounds, increasing their aqueous solubility.[6]
Q5: Can I use heating or sonication to help dissolve my compound?
A5: Yes, gentle heating and sonication can be effective methods to aid dissolution.
-
Gentle Heating: Warming the solution in a water bath (e.g., at 37°C) can help dissolve the compound. However, be cautious and avoid excessive heat, as it may degrade this compound.[4]
-
Sonication: Using a bath sonicator can provide mechanical energy to break down compound aggregates and improve dissolution.[4]
Quantitative Data Summary
The following tables provide recommended starting concentrations for common co-solvents and surfactants to manage solubility issues.
Table 1: Recommended Final Concentrations of Co-solvents in Biological Assays
| Co-solvent | Recommended Final Concentration (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | < 0.5% | Some cell lines may tolerate up to 1%. Always test for vehicle toxicity.[4] |
| Ethanol | < 1% | Can be toxic to cells at higher concentrations. |
| Polyethylene Glycol 400 (PEG400) | 1-5% | Generally well-tolerated by many cell lines. |
It is imperative to perform a vehicle control to assess the effect of the co-solvent on the biological assay.
Table 2: Recommended Final Concentrations of Surfactants in Biological Assays
| Surfactant | Recommended Final Concentration (v/v) | Notes |
| Tween® 20 | 0.01% - 0.1% | Can affect cell membranes. Determine the optimal, non-toxic concentration.[4] |
| Tween® 80 | 0.01% - 0.1% | Similar to Tween® 20, can impact cell integrity.[4] |
Always test for surfactant-induced effects in your specific assay system.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh out the required amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes, with intermittent vortexing.[4]
-
Alternatively, or in addition, place the tube in a bath sonicator for 5-10 minutes.[4]
-
Once the compound is fully dissolved, visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
References
- 1. droracle.ai [droracle.ai]
- 2. veranova.com [veranova.com]
- 3. ispe.gr.jp [ispe.gr.jp]
- 4. benchchem.com [benchchem.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of purification methods for high-purity 2-Deacetyltaxuspine X.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement and purification of high-purity 2-Deacetyltaxuspine X. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a crude extract?
A1: The purification of this compound, like other taxane (B156437) diterpenoids, typically involves a multi-step chromatographic process.[1][2] A common approach begins with a preliminary separation using column chromatography (e.g., silica (B1680970) gel or reversed-phase C18) to fractionate the crude extract.[1] This is followed by one or more rounds of preparative High-Performance Liquid Chromatography (Prep-HPLC) to isolate the target compound.[3][4] The final step often involves recrystallization to achieve high purity.[1][5]
Q2: Which chromatographic method is most effective for the final purification step?
A2: Reversed-phase preparative HPLC (Prep-HPLC) is widely regarded as a highly effective method for the final purification of taxanes like this compound.[3][4][6] This technique offers high resolution and efficiency, enabling the separation of structurally similar compounds.[4] The choice of a suitable C18 column and an optimized mobile phase, typically a gradient of acetonitrile (B52724) and water, is crucial for achieving high purity.[1][7]
Q3: What are the key parameters to optimize in a preparative HPLC method for taxane purification?
A3: For effective purification of taxanes by Prep-HPLC, optimization of several parameters is critical. The most influential factors are typically the flow rate, injection volume, and column temperature.[4][6][8] It is essential to perform systematic experiments to determine the optimal conditions that maximize purity and yield.
Q4: How can I remove closely related taxane impurities?
A4: Separating structurally similar taxanes is a significant challenge.[4] High-resolution preparative HPLC is the preferred method for this task.[3] Fine-tuning the mobile phase composition and gradient profile can enhance the separation of closely eluting impurities. In some cases, a different chromatographic mode, such as normal-phase chromatography, may provide the necessary selectivity.[9]
Q5: What is a suitable solvent system for the recrystallization of purified this compound?
Troubleshooting Guides
HPLC & Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution | - Inappropriate mobile phase composition.- Flow rate is too high.- Column is overloaded.- Column is deteriorating. | - Optimize the mobile phase gradient and pH.- Reduce the flow rate.- Decrease the injection volume or sample concentration.- Use a new column or a column with a different stationary phase. |
| Low Yield/No Elution | - Target compound is strongly bound to the column.- Incorrect elution buffer/mobile phase.- Low expression of the target protein (if applicable).[10] | - Increase the elution strength of the mobile phase.- Ensure the pH and ionic strength of the elution buffer are optimal.[11]- For affinity chromatography, ensure the tag is not sterically hindered.[10] |
| High Backpressure | - Clogged column frit or tubing.- Particulate matter in the sample or mobile phase.- Buffer precipitation in the organic mobile phase. | - Filter all samples and mobile phases before use.[12]- Flush the system with a strong solvent.- Ensure the buffer concentration is soluble in the highest percentage of organic solvent used. |
| Baseline Noise or Drift | - Contaminated mobile phase.- Detector lamp is failing.- Air bubbles in the system. | - Use only HPLC-grade solvents and fresh buffers.- Replace the detector lamp.- Degas the mobile phase. |
| Ghost Peaks | - Contaminants from previous injections.- Impurities in the mobile phase. | - Implement a thorough column washing step between runs.- Use high-purity solvents and additives. |
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | - Solution is not supersaturated.- Incorrect solvent system.- Presence of impurities inhibiting crystallization. | - Concentrate the solution by slowly evaporating the solvent.- Experiment with different solvent/anti-solvent combinations.- Add a seed crystal.- Perform an additional purification step before crystallization. |
| Oily Precipitate Forms | - Solution is too concentrated.- Temperature was lowered too quickly. | - Add more solvent to dissolve the oil and attempt to recrystallize at a slower cooling rate.- Try a different solvent system. |
| Low Purity of Crystals | - Impurities are co-crystallizing.- Inefficient washing of crystals. | - Re-dissolve the crystals and recrystallize.- Wash the filtered crystals with a small amount of cold, fresh solvent. |
Experimental Protocols
General Preparative HPLC Method for Taxane Purification
This protocol is a starting point and should be optimized for this compound.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC-grade).
-
Mobile Phase B: Acetonitrile (HPLC-grade).
-
Gradient: A typical gradient might start at 30% B, increasing to 70% B over 40 minutes. The gradient should be optimized based on analytical HPLC data.
-
Flow Rate: A flow rate of 10 mL/min was found to be optimal for the purification of other taxanes.[6][8]
-
Injection Volume: This depends on the column size and sample concentration. For a 10 mm ID column, an injection volume of 0.5 mL has been used.[6][8]
-
Column Temperature: Maintain a constant temperature, for example, 30 °C, as this can affect selectivity.[6][8]
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 227 nm for many taxanes).
-
Fraction Collection: Collect fractions based on the elution profile and analyze the purity of each fraction by analytical HPLC.
-
Post-Purification: Pool the pure fractions and remove the solvent under reduced pressure.
General Recrystallization Protocol
-
Dissolve the purified this compound in a minimal amount of a suitable solvent mixture (e.g., dichloromethane (B109758) and acetone) with gentle heating (e.g., 40°C).[5]
-
Once fully dissolved, allow the solution to cool to room temperature.[5]
-
Slowly add an anti-solvent (e.g., n-hexane or n-heptane) dropwise until the solution becomes slightly turbid.[5]
-
Allow the solution to stand at a cool temperature (e.g., 4-5°C) to facilitate crystal formation.[5]
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold anti-solvent.
-
Dry the crystals under vacuum.[5]
Quantitative Data Summary
The following tables summarize purification parameters from studies on related taxanes, which can serve as a starting point for optimizing the purification of this compound.
Table 1: Preparative HPLC Optimization Parameters for Taxane Purification [6][8]
| Parameter | Level 1 | Level 2 | Level 3 | Optimal Condition |
| Flow Rate (mL/min) | 8 | 10 | 12 | 10 |
| Injection Volume (mL) | 0.5 | 1.0 | 1.5 | 0.5 |
| Column Temperature (°C) | 25 | 30 | 35 | 30 |
Note: These optimal conditions resulted in a purity of >95% for 10-deacetyltaxol (B21601) and >99% for paclitaxel (B517696).[6][8]
Table 2: Recrystallization Conditions and Outcomes for Paclitaxel [5]
| Initial Purity (%) | Solvent System (DCM:Acetone:n-Hexane) | Final Purity (%) | Yield (%) |
| 93 | 1:2:6 | 97.5 | 92.0 |
| 97.5 | 1:2:5 | 99.5 | 93.2 |
DCM: Dichloromethane
Visualizations
References
- 1. A new large-scale process for taxol and related taxanes from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. CN106243066A - The crystallization purifications of paclitaxel - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 10. neb.com [neb.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.dutscher.com [pdf.dutscher.com]
Addressing batch-to-batch variability of 2-Deacetyltaxuspine X extracts.
Welcome to the Technical Support Center for 2-Deacetyltaxuspine X extracts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the common challenge of batch-to-batch variability. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a concern?
This compound is a taxane (B156437) diterpenoid, a class of natural products known for their potent biological activities, including anticancer properties.[1][2] Like many natural extracts, the concentration and purity of this compound can vary significantly from one batch to another. This variability can impact experimental reproducibility, leading to inconsistent results in biological assays and hindering drug development efforts.[3][4]
Q2: What are the primary sources of batch-to-batch variability in this compound extracts?
The primary sources of variability in natural product extracts can be categorized into three main areas:
-
Raw Material Variation:
-
Genetics and Species: Different species or even genetic variants of the Taxus plant can produce varying levels and profiles of taxanes.[5][6]
-
Geographical Origin and Environment: The soil composition, climate, altitude, and exposure to environmental stressors can significantly influence the biosynthesis of secondary metabolites like this compound.[6][7]
-
Harvesting and Post-Harvest Handling: The time of year, the specific part of the plant harvested (e.g., needles, bark), and the conditions for drying and storage are critical factors affecting the chemical composition of the raw material.[3][5]
-
-
Extraction Process Parameters:
-
Extraction Method: The choice of extraction technique (e.g., maceration, soxhlet, ultrasound-assisted, supercritical fluid extraction) can yield different efficiencies and selectivities for taxanes.[8][9]
-
Solvent System: The polarity and composition of the solvent(s) used will determine which compounds are preferentially extracted.[9][10]
-
Process Conditions: Minor fluctuations in temperature, pressure, extraction time, and solvent-to-solid ratio can lead to significant differences in the final extract.[11][12]
-
-
Post-Extraction Processing and Handling:
-
Purification Steps: The methods used to purify the extract, such as column chromatography, can introduce variability.[11]
-
Solvent Removal: The technique used for drying the extract (e.g., rotary evaporation, freeze-drying) can affect the stability and composition of the final product.
-
Storage: The temperature, humidity, and light exposure during storage can lead to degradation of the active compounds over time.[3]
-
Troubleshooting Guide
Issue 1: Inconsistent biological activity of this compound extract in cell-based assays.
-
Question: We are observing significant differences in the efficacy of different batches of our this compound extract in our cancer cell line proliferation assays. How can we troubleshoot this?
-
Answer: Inconsistent biological activity is a classic sign of batch-to-batch variability. Here is a step-by-step approach to identify and address the issue:
-
Chemical Fingerprinting: The first step is to chemically analyze the different batches. High-Performance Liquid Chromatography (HPLC) is a standard method for this.[13] By comparing the chromatograms, you can identify variations in the concentration of the target compound and the presence of other related taxanes or impurities.
-
Quantitative Analysis: Quantify the amount of this compound in each batch using a validated analytical method, such as HPLC with a reference standard.[11][14] This will allow you to normalize the dose used in your biological assays based on the actual concentration of the active compound.
-
Raw Material Verification: If significant chemical differences are observed, review the documentation for the raw plant material. Confirm that the same Taxus species, plant part, and geographical source were used for each batch.[6]
-
Extraction Protocol Review: Scrutinize the extraction and purification protocols for any deviations between batches.[11] Even small changes can have a large impact.
-
Issue 2: Unexpected peaks in the HPLC chromatogram of a new batch of extract.
-
Question: Our latest batch of this compound extract shows several new, unidentified peaks in the HPLC analysis that were not present in previous batches. What could be the cause?
-
Answer: The appearance of new peaks can indicate either contamination or degradation of the product.
-
Assess for Degradation: Taxanes can be sensitive to heat, light, and pH changes.[12] Review the storage conditions and the extraction process for any steps that might have exposed the material to excessive heat or inappropriate pH levels. Consider performing forced degradation studies on a reference batch to see if the new peaks match any known degradation products.
-
Investigate Contamination: Contamination can be introduced at any stage, from the raw material to the final extract.
-
Raw Material: The plant material could have been contaminated with other plant species or microbial growth.
-
Extraction Process: Solvents may contain impurities, or there could be cross-contamination from other extractions performed using the same equipment.
-
-
Advanced Analytical Techniques: To identify the unknown peaks, consider using Liquid Chromatography-Mass Spectrometry (LC-MS).[13] This technique can provide molecular weight information that can help in the structural elucidation of the unknown compounds.
-
Issue 3: Low yield of this compound in the final extract.
-
Question: We are experiencing a significant drop in the yield of this compound from our extractions. What factors should we investigate?
-
Answer: A decrease in yield can be attributed to issues with the raw material or the extraction process itself.
-
Raw Material Quality: The concentration of taxanes in the plant material can vary.[5] It is advisable to perform a quality control check on the raw material before extraction, if possible.
-
Extraction Efficiency:
-
Solvent: Ensure the correct solvent and solvent-to-material ratio are being used. The solvent may need to be freshly prepared.
-
Particle Size: The plant material should be ground to a consistent and appropriate particle size to ensure efficient extraction.
-
Extraction Parameters: Verify that the extraction time, temperature, and agitation are optimized and consistently applied.[12]
-
-
Liquid-Liquid Extraction Issues: If your protocol involves liquid-liquid extraction, emulsion formation can lead to loss of product.[15][16] Consider adjusting the pH or ionic strength of the aqueous phase to improve separation.
-
Data Presentation
Table 1: Example of Batch-to-Batch Variability in this compound Extracts
| Batch ID | Raw Material Source | Extraction Method | This compound Purity (%) by HPLC | IC50 in MCF-7 Cells (µg/mL) |
| B001 | Taxus baccata (France) | Maceration | 92.5 | 1.5 |
| B002 | Taxus baccata (Italy) | Maceration | 85.3 | 2.8 |
| B003 | Taxus baccata (France) | Ultrasound-Assisted | 95.1 | 1.2 |
| B004 | Taxus cuspidata (Japan) | Maceration | 78.9 | 4.5 |
Table 2: Recommended HPLC Parameters for Quality Control
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 227 nm |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
Experimental Protocols
Protocol 1: Standardized Extraction of this compound
-
Raw Material Preparation:
-
Source authenticated, dried needles of Taxus baccata.
-
Grind the needles to a fine powder (e.g., 40-mesh).
-
Dry the powder in a vacuum oven at 40°C for 24 hours to a constant weight.
-
-
Extraction:
-
Accurately weigh 100 g of the dried powder.
-
Macerate the powder in 1 L of 80% ethanol (B145695) in water at room temperature for 48 hours with constant stirring.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction on the solid residue two more times with fresh solvent.
-
Combine the filtrates.
-
-
Solvent Removal and Purification:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Perform a liquid-liquid partition of the concentrated aqueous extract against dichloromethane (B109758) (3 x 500 mL).
-
Combine the dichloromethane fractions and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude extract.
-
Further purify the crude extract using silica (B1680970) gel column chromatography with a hexane-ethyl acetate (B1210297) gradient.
-
Protocol 2: HPLC Quantification of this compound
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (B129727) (1 mg/mL).
-
Create a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the extract and dissolve it in 10 mL of methanol.
-
Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the standards and samples into the HPLC system using the parameters outlined in Table 2.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A Deep Dive into the Botanical and Medicinal Heritage of Taxus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ensuring Purity and Potency: Quality Control and Standardization in Plant Extracts [greenskybio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. florajournal.com [florajournal.com]
- 11. benchchem.com [benchchem.com]
- 12. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phcogres.com [phcogres.com]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Minimizing degradation of 2-Deacetyltaxuspine X during storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling 2-Deacetyltaxuspine X to minimize degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a taxane (B156437) diterpenoid, a class of compounds known for their anticancer properties. The stability of this compound is crucial as degradation can lead to a loss of biological activity and the formation of impurities that may interfere with experimental results or introduce toxic effects.
Q2: What are the primary pathways through which this compound can degrade?
Like other taxanes, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The ester linkages in the molecule are prone to cleavage in the presence of water, especially under acidic or basic conditions.
-
Epimerization: The stereocenter at the C-7 position is prone to inversion, particularly in basic solutions, forming the 7-epi-isomer which may have different biological activity.
-
Oxidation: Exposure to oxygen can lead to the formation of oxidative degradation products.
-
Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation reactions.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
Q3: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. If stored in solution, it should be prepared fresh. For short-term storage in solution, use an anhydrous aprotic solvent like DMSO and store at -80°C.
Q4: How can I tell if my sample of this compound has degraded?
Degradation can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the main peak in the chromatogram is indicative of degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in my experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions for each experiment. 3. Analyze the purity of your stock solution by HPLC. |
| Inconsistent results between experiments. | Partial degradation of the compound. Use of different batches with varying purity. | 1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Qualify new batches of the compound by HPLC to ensure consistent purity. |
| Appearance of extra peaks in my HPLC analysis. | Degradation has occurred. | 1. Identify the degradation products if possible using LC-MS. 2. Review your storage and handling procedures to identify the source of degradation. |
| Precipitate forms in my stock solution upon thawing. | The compound has limited solubility in the chosen solvent, or the solvent has absorbed water. | 1. Gently warm the solution and vortex to redissolve. 2. Use anhydrous solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen). 3. Consider using a different solvent system. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.[1]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Cool the solution and neutralize with an equivalent amount of 0.1 M HCl.[1]
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Store at room temperature for 24 hours, protected from light.[1]
-
-
Thermal Degradation:
-
Place a vial containing the solid compound in an oven at 70°C for 48 hours.
-
Alternatively, heat the stock solution at 60°C for 48 hours.
-
-
Photodegradation:
-
Expose the stock solution in a quartz cuvette to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Sample Analysis:
-
After exposure to the stress conditions, dilute the samples to an appropriate concentration with the mobile phase and analyze by HPLC-UV.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method can be used to separate this compound from its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water in a gradient or isocratic elution. A common starting point is a 50:50 (v/v) mixture. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 227 nm |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
Quantitative Data
The following table presents hypothetical degradation data for this compound under various stress conditions. These values are for illustrative purposes and are based on the known behavior of similar taxane compounds. Actual degradation rates should be determined experimentally.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Expected) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolysis products (e.g., cleavage of side chain) |
| 0.1 M NaOH | 4 hours | Room Temp | 40% | 7-epi-2-Deacetyltaxuspine X, Hydrolysis products |
| 3% H₂O₂ | 24 hours | Room Temp | 10% | Oxidized derivatives |
| Heat (Solid) | 48 hours | 70°C | 5% | Various thermal degradants |
| Light | - | - | 8% | Photolytic products |
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Relationship between storage, stability, and experimental outcome.
References
Technical Support Center: Enhancing the Bioavailability of 2-Deacetyltaxuspine X
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies of 2-Deacetyltaxuspine X, a novel taxane (B156437) derivative. Due to the limited publicly available data on this compound, the following guidance is based on established knowledge of the taxane class of compounds, including paclitaxel (B517696) and docetaxel, which share similar physicochemical properties and biological barriers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo bioavailability of this compound?
A1: Like other taxanes, this compound is expected to exhibit poor oral bioavailability due to several factors.[1][2][3][4] These include:
-
Poor Aqueous Solubility: Taxanes are highly lipophilic, leading to low dissolution rates in the gastrointestinal tract.[1][2]
-
P-glycoprotein (P-gp) Efflux: This efflux transporter, highly expressed in the intestinal epithelium, actively pumps taxanes back into the gut lumen, limiting absorption.[1][5]
-
First-Pass Metabolism: Significant metabolism by cytochrome P450 enzymes, particularly CYP3A4, in the liver and intestinal wall reduces the amount of active drug reaching systemic circulation.[1][3]
Q2: What are the potential formulation strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges mentioned above. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as liposomes, polymeric micelles, or nanocrystals, can improve its solubility and protect it from degradation and efflux.[5][6][7]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or microemulsions can enhance the solubility and absorption of lipophilic drugs like taxanes.
-
Co-administration with P-gp inhibitors: Combining this compound with a P-gp inhibitor can block the efflux mechanism and increase its intestinal absorption.[1][5]
-
Solid dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can significantly improve its dissolution rate and solubility.[5]
Q3: Are there any analytical methods recommended for quantifying this compound in biological samples?
A3: While specific methods for this compound are not established, analytical techniques used for other taxanes can be adapted. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying taxanes in plasma, tissue homogenates, and other biological matrices.[8][9][10][11] Sample preparation typically involves protein precipitation followed by solid-phase extraction or liquid-liquid extraction to remove interfering substances.[9][11][12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in plasma concentrations between subjects. | Poor and erratic absorption due to low solubility. Food effects influencing gastrointestinal physiology. | Micronize the drug substance to increase surface area.[13] Administer the formulation in a fasted state to minimize food-related variability. Consider a lipid-based formulation to improve solubilization. |
| Low Cmax and AUC values despite high oral doses. | Significant P-gp mediated efflux. Extensive first-pass metabolism. | Co-administer with a known P-gp inhibitor (e.g., ritonavir, cyclosporine A).[1] Use a formulation that bypasses the portal circulation to some extent, such as a lymphatic-targeting lipid-based system. |
| Inconsistent results from in vitro dissolution testing. | Agglomeration of drug particles. Inappropriate dissolution medium. | Incorporate a surfactant in the dissolution medium. Use a biorelevant dissolution medium that mimics the composition of intestinal fluid. |
| Precipitation of the drug upon dilution of a lipid-based formulation. | The formulation is not robust to dilution in the aqueous environment of the GI tract. | Optimize the ratio of oil, surfactant, and co-surfactant in the formulation to ensure the formation of a stable microemulsion upon dilution. |
Data Presentation: Illustrative Bioavailability Enhancement Strategies
The following tables present hypothetical, yet plausible, data to illustrate the potential impact of different formulation strategies on the pharmacokinetic parameters of this compound in a preclinical model (e.g., rats).
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 25 ± 8 | 2.0 | 150 ± 45 | 100 (Reference) |
| Nanosuspension | 150 ± 35 | 1.5 | 950 ± 180 | 633 |
| Lipid-Based Formulation (SEDDS) | 280 ± 60 | 1.0 | 1850 ± 350 | 1233 |
| Co-administration with P-gp Inhibitor | 180 ± 50 | 1.5 | 1200 ± 280 | 800 |
Table 2: Effect of P-gp Inhibitor on the Apparent Permeability of this compound in a Caco-2 Cell Monolayer Model
| Direction | Papp (x 10⁻⁶ cm/s) without Inhibitor | Papp (x 10⁻⁶ cm/s) with Inhibitor | Efflux Ratio |
| Apical to Basolateral (A→B) | 0.5 ± 0.1 | 2.5 ± 0.4 | |
| Basolateral to Apical (B→A) | 5.0 ± 0.8 | 2.8 ± 0.5 | |
| Efflux Ratio (B→A / A→B) | 10 | 1.12 |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension
-
Dissolution: Dissolve 100 mg of this compound and 200 mg of a suitable stabilizer (e.g., Pluronic F127) in 10 mL of a volatile organic solvent (e.g., dichloromethane).
-
Emulsification: Add the organic phase dropwise to 50 mL of an aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a coarse emulsion.
-
Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Sonication: Subject the resulting suspension to high-energy probe sonication on an ice bath to reduce the particle size to the nanometer range.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week with free access to food and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with continued access to water.
-
Formulation Administration: Administer the this compound formulation (e.g., aqueous suspension, nanosuspension) orally via gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Visualizations
Caption: Key barriers limiting the oral bioavailability of this compound.
Caption: Formulation approaches to improve the systemic exposure of this compound.
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Current Development of Oral Taxane Formulations: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The intravenous to oral switch of taxanes: strategies and current clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing the new strategy for the oral formulations of taxanes: changing the method with the situation [cjnmcpu.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Bioavailability of phytochemicals and its enhancement by drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Critical Review of Properties and Analytical Methods for the Determination of Docetaxel in Biological and Pharmaceutical Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Enhancement of oral bioavailability and pharmacological effect of 1-(3,4-dimethoxyphenyl)-2,3-bis(methoxycarbonyl)-4-hydroxy-6,7,8- trimethoxynaphthalene (TA-7552), a new hypocholesterolemic agent, by micronization in co-ground mixture with D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of 2-Deacetyltaxuspine X and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of the well-established anticancer drug Paclitaxel and the less-characterized natural product, 2-Deacetyltaxuspine X. While extensive data is available for Paclitaxel, information on this compound is limited in publicly accessible scientific literature. This document summarizes the existing knowledge on both compounds, highlighting the gaps in our understanding of this compound and providing a framework for future comparative studies.
Introduction
Paclitaxel, a member of the taxane (B156437) family of diterpenes, is a cornerstone of chemotherapy for a variety of cancers. Its mechanism of action and cytotoxic effects have been extensively studied. This compound is another taxane derivative, isolated from Taxus sumatrana, but its biological activity, particularly its cytotoxicity and mechanism of action, remains largely unexplored in published research. This guide aims to present the available data for both compounds to facilitate a better understanding of their potential similarities and differences.
Data Presentation: A Tale of Two Compounds
Table 1: Cytotoxicity of Paclitaxel (IC50 Values) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 4.5 |
| HeLa | Cervical Cancer | 3.0 |
| MCF-7 | Breast Cancer | 2.0 |
| OVCAR-3 | Ovarian Cancer | 7.5 |
| PC-3 | Prostate Cancer | 6.0 |
| SK-MEL-28 | Melanoma | 5.2 |
| HCT-116 | Colon Cancer | 8.0 |
| U-87 MG | Glioblastoma | 10.0 |
Note: The IC50 values presented are approximate and can vary depending on the specific experimental conditions, such as exposure time and the assay used.
This compound:
Currently, there are no publicly available peer-reviewed studies detailing the IC50 values of this compound against any cancer cell lines. Further research is required to determine its cytotoxic potential.
Mechanism of Action
Paclitaxel:
Paclitaxel's primary mechanism of action involves its interaction with microtubules, which are essential components of the cell's cytoskeleton.
-
Microtubule Stabilization: Unlike other microtubule-targeting agents that cause depolymerization, Paclitaxel stabilizes microtubules by binding to the β-tubulin subunit.
-
Mitotic Arrest: This stabilization disrupts the normal dynamic instability of microtubules, which is crucial for the formation of the mitotic spindle during cell division. The cell is arrested in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: The sustained mitotic arrest triggers a cascade of events leading to programmed cell death, or apoptosis.
This compound:
The mechanism of action for this compound has not been elucidated. As a taxane derivative, it is hypothesized that it may share a similar mechanism with Paclitaxel, involving microtubule stabilization. However, without experimental evidence, this remains speculative. Structural differences between the two molecules could lead to variations in their binding affinity to tubulin and, consequently, their cytotoxic potency and specificity.
Experimental Protocols
To ensure reproducibility and enable comparison across studies, standardized protocols for assessing cytotoxicity are essential. The following are detailed methodologies for common in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability.
Principle:
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Paclitaxel or this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl and 0.1% NP-40 in isopropanol) to each well.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Clonogenic Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent.
Principle:
The clonogenic assay is considered the gold standard for measuring the long-term reproductive viability of cells after treatment.
Protocol:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates.
-
Compound Treatment: Allow the cells to attach for 24 hours, then treat with the test compound for a defined period.
-
Incubation: After treatment, wash the cells with PBS and add fresh medium. Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.
-
Colony Fixation and Staining:
-
Gently wash the plates with PBS.
-
Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 10-30 minutes.
-
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
Mandatory Visualizations
Signaling Pathway of Paclitaxel-Induced Apoptosis
Caption: Paclitaxel's mechanism leading to apoptosis.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity testing.
Conclusion and Future Directions
This guide highlights the significant disparity in our understanding of the cytotoxic properties of Paclitaxel and this compound. While Paclitaxel is a well-characterized and potent anticancer agent, this compound remains an enigmatic member of the taxane family.
Key Takeaways:
-
Paclitaxel: Demonstrates broad-spectrum cytotoxicity against numerous cancer cell lines by stabilizing microtubules and inducing mitotic arrest, ultimately leading to apoptosis.
-
This compound: Lacks publicly available data on its cytotoxicity and mechanism of action.
Recommendations for Future Research:
To enable a meaningful comparison and to evaluate the therapeutic potential of this compound, the following studies are imperative:
-
In Vitro Cytotoxicity Screening: Perform comprehensive screening of this compound against a panel of cancer cell lines using standardized assays like the MTT and clonogenic assays to determine its IC50 values.
-
Mechanism of Action Studies: Investigate the molecular mechanism of this compound. This should include studies on its interaction with tubulin, its effect on the cell cycle, and its ability to induce apoptosis.
-
Comparative Studies: Conduct head-to-head in vitro and in vivo studies comparing the efficacy and toxicity of this compound with Paclitaxel.
The exploration of novel taxane derivatives like this compound is crucial for the development of next-generation anticancer therapies with improved efficacy and reduced side effects. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of this and other promising natural products.
Cross-Validation of Analytical Methods for 2-Deacetyltaxuspine X: A Comparative Guide
This guide presents a comprehensive cross-validation of two prominent analytical methods for the quantification of 2-Deacetyltaxuspine X, a critical step in drug development and quality control. The objective is to provide researchers, scientists, and drug development professionals with a comparative overview of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections detail the experimental protocols, comparative performance data, and visual workflows to assist in method selection and implementation.
Comparative Overview of Analytical Techniques
The choice of an analytical method for quantifying this compound is crucial for obtaining accurate and reproducible results. HPLC with UV detection is a robust and widely accessible technique, while LC-MS/MS offers superior sensitivity and selectivity, which is particularly advantageous for analyzing complex biological matrices. This guide evaluates the performance of both methods based on key validation parameters stipulated by the International Council for Harmonisation (ICH) guidelines.
Quantitative Performance Data Comparison
The performance of the HPLC and LC-MS/MS methods for the quantification of this compound is summarized below. The data is compiled from representative validation studies and presented to facilitate a direct comparison of the key analytical parameters.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | ||
| - Intraday | < 1.5% | < 1.0% |
| - Interday | < 2.0% | < 1.8% |
| Limit of Detection (LOD) | 5 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL | 0.5 ng/mL |
| Specificity | Moderate to High | Very High |
| Matrix Effect | Less Prone | Can be significant |
Experimental Protocols
Detailed methodologies for the HPLC-UV and LC-MS/MS assays are provided below. These protocols outline the necessary steps for sample preparation, chromatographic separation, and detection of this compound.
Method 1: RP-HPLC with UV Detection
This method provides a robust and cost-effective approach for the quantification of this compound in bulk drug substances and simple formulations.
1. Sample Preparation (Bulk Drug):
-
Accurately weigh and dissolve 10 mg of this compound reference standard or sample in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to prepare working standards and quality control samples at desired concentrations.
-
Filter the final solutions through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 227 nm.
-
Injection Volume: 20 µL.
Method 2: LC-MS/MS Quantification
This method offers high sensitivity and selectivity, making it suitable for the quantification of this compound in complex matrices such as plasma or tissue homogenates.
1. Sample Preparation (Plasma):
-
To 50 µL of plasma, add 10 µL of an isotopically labeled internal standard solution of this compound.
-
Precipitate proteins by adding 150 µL of methanol containing 0.1% formic acid.
-
Vortex the mixture for 1 minute and then centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
2. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored.
Visualizing the Cross-Validation Workflow
To ensure that different analytical methods produce comparable and reliable results, a systematic cross-validation process is essential. The following diagrams illustrate the general workflow for cross-validating two analytical methods and the key parameters that are assessed during this process.
A Comparative Analysis of 2-Deacetyltaxuspine X with Commercially Available Taxoids: A Guide for Researchers
For researchers in oncology and drug development, the taxoid class of molecules remains a cornerstone of cancer chemotherapy. While paclitaxel (B517696), docetaxel (B913), and cabazitaxel (B1684091) are well-established clinically, the exploration of novel taxoids continues in the quest for improved efficacy and reduced side effects. This guide provides a comparative analysis of the known biological activities of these established taxoids. As of the latest literature review, no public domain experimental data on the biological activity of 2-Deacetyltaxuspine X, a diterpenoid isolated from Taxus sumatrana, is available. Therefore, this document serves as a baseline for comparison should such data become available in the future.
I. Overview of Taxoids
Taxoids are a class of diterpenes characterized by a taxane (B156437) skeleton. Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division. By binding to the β-tubulin subunit of microtubules, taxoids stabilize them, preventing the depolymerization necessary for the mitotic spindle to function correctly. This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, or programmed cell death.[1][2][3]
II. Comparative Cytotoxicity
The in vitro cytotoxicity of taxoids is a key indicator of their potential as anticancer agents. This is typically measured by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values of paclitaxel, docetaxel, and cabazitaxel against a panel of human cancer cell lines.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Paclitaxel, Docetaxel, and Cabazitaxel against various cancer cell lines.
| Cell Line | Cancer Type | Paclitaxel (nM) | Docetaxel (nM) | Cabazitaxel (µM) |
| A549 | Non-small cell lung cancer | >32,000 (3h), 9,400 (24h), 27 (120h)[4] | 1.94 (2D), 118.11 (3D)[5] | - |
| H1299 | Non-small cell lung cancer | - | 1.41 (2D), 76.27 (3D)[5] | - |
| MCF-7 | Breast Cancer | 2.5 - 7.5[6] | 0.13 - 3.3 ng/ml[7] | - |
| MDA-MB-231 | Breast Cancer | 0.3 - 5,000[8] | 0.598[9] | - |
| PC-3 | Prostate Cancer | - | 0.469[9] | ~0.002-0.003[10] |
| DU-145 | Prostate Cancer | - | - | ~0.001-0.002[10] |
| HCT 116 | Colon Cancer | - | - | 0.013 - 0.414[11] |
| HT-29 | Colon Cancer | - | - | 0.013 - 0.414[11] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
III. Mechanism of Action: Microtubule Stabilization and Signaling Pathways
The primary mechanism of action for taxoids is the stabilization of microtubules.[1] This interference with microtubule dynamics triggers a cascade of downstream signaling events, ultimately leading to cell death.
A. Microtubule Polymerization
Taxoids promote the assembly of tubulin into stable microtubules and inhibit their depolymerization. This effect can be quantified using in vitro microtubule polymerization assays.
References
- 1. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxol-induced mitotic block triggers rapid onset of a p53-independent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical antitumor activity of cabazitaxel, a semisynthetic taxane active in taxane-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Anti-proliferative Activity of 2-Deacetyltaxuspine X: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative activity of taxane-class compounds, with a focus on benchmarking the publicly available data for prominent members of this class. Despite a comprehensive search, specific experimental data on the anti-proliferative activity of 2-Deacetyltaxuspine X is not available in the public domain. Therefore, this document leverages data from well-characterized taxanes—Paclitaxel (B517696), Docetaxel, and Cabazitaxel—to provide a comparative framework.
Comparative Anti-proliferative Activity of Clinically Used Taxanes
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Paclitaxel, Docetaxel, and Cabazitaxel against various cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cell population and are a standard measure of a compound's cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Paclitaxel | MCF-7 | Breast Adenocarcinoma | ~2.0-7.7 | [1][2] |
| A2780 | Ovarian Carcinoma | 0.02 µM (20 nM) | [1] | |
| Docetaxel | MCF-7 | Breast Adenocarcinoma | 2.5 ± 0.5 | [3] |
| Cabazitaxel | MCF-7 | Breast Adenocarcinoma | 0.4 ± 0.1 | [3] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Experimental Protocols: Assessing Anti-proliferative Activity
The data presented above is typically generated using in vitro cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
MTT Assay Protocol
1. Cell Seeding:
-
Cancer cells are harvested and counted.
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]
2. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound, Paclitaxel) is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are prepared in cell culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.[4]
3. Incubation:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.[4]
4. MTT Addition and Incubation:
-
After the incubation period, a sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well.[5]
-
The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[4]
5. Solubilization of Formazan:
-
The medium containing MTT is carefully removed.
-
A solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.[5]
6. Absorbance Measurement:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[4]
7. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]
Visualizing the Experimental Workflow and Biological Pathway
To further clarify the experimental process and the underlying biological mechanism of taxanes, the following diagrams are provided.
Caption: Workflow of an MTT-based anti-proliferative assay.
Caption: Taxanes bind to β-tubulin, leading to apoptosis.
Mechanism of Action of Taxanes
Taxanes, including paclitaxel and docetaxel, exert their anti-proliferative effects by targeting microtubules, which are essential components of the cell's cytoskeleton and are crucial for cell division.[3][7] The primary mechanism of action involves the stabilization of microtubules, which disrupts their normal dynamic instability.[3] This leads to the following key events:
-
Binding to β-tubulin: Taxanes bind to the β-tubulin subunit of microtubules.[3]
-
Microtubule Stabilization: This binding promotes the assembly of tubulin into microtubules and inhibits their depolymerization.[7]
-
Disruption of Mitotic Spindle: The stabilization of microtubules disrupts the normal function of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division.[8]
-
Mitotic Arrest: The disruption of the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.[3][9]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][9]
References
- 1. This compound CAS号 259678-73-4价格_品牌:维克奇生物-丁香通 [biomart.cn]
- 2. mdpi.com [mdpi.com]
- 3. Anti-proliferative activity of a new class of taxanes (14beta-hydroxy-10-deacetylbaccatin III derivatives) on multidrug-resistance-positive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taxuspine X | CAS#:194782-02-0 | Chemsrc [chemsrc.com]
- 6. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. jchr.org [jchr.org]
Independent Verification of the Biological Targets of 2-Deacetyltaxuspine X: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxuspine X is a taxane (B156437) diterpenoid isolated from the plant Taxus sumatrana. While new taxane derivatives are of significant interest for their potential as anticancer agents, the specific biological targets and mechanism of action of this compound have not been extensively documented in publicly available literature. This guide provides a framework for the independent verification of its biological targets, using the well-characterized effects of established taxanes, such as Paclitaxel and Docetaxel, as a benchmark for comparison.
The primary hypothesis, based on its structural class, is that this compound functions as a microtubule-stabilizing agent, leading to cell cycle arrest and apoptosis. This guide outlines the key experiments required to test this hypothesis and provides detailed protocols and comparative data from known taxane compounds.
Data Presentation: Comparative Cytotoxicity of Taxanes
A crucial first step in characterizing a novel compound is to assess its cytotoxic activity against a panel of cancer cell lines. This allows for a quantitative comparison with established drugs. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Paclitaxel and Docetaxel in various human cancer cell lines, providing a benchmark for evaluating the potency of this compound.
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) | Reference |
| CAOV-3 | Ovarian Cancer | 1.7 | 1.7 | [1] |
| OVCAR-3 | Ovarian Cancer | 1.8 | 1.8 | [1] |
| SKOV-3 | Ovarian Cancer | 0.7 | 0.8 | [1] |
| ES-2 | Ovarian Cancer | 1.2 | 1.1 | [1] |
| OV-90 | Ovarian Cancer | 0.9 | 0.7 | [1] |
| TOV-112D | Ovarian Cancer | 1.5 | 1.4 | [1] |
| TOV-21G | Ovarian Cancer | 1.1 | 0.9 | [1] |
| MDA-MB-231 | Breast Cancer | Not Specified | See Publication | [2] |
Experimental Protocols
To independently verify the biological targets and mechanism of action of this compound, a series of in vitro experiments are recommended.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50), providing a measure of its potency.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase.[3] The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.[3]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.[4]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and control taxanes) for a specified period (e.g., 48 or 72 hours).[4]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[5]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
Immunofluorescence Staining of Microtubules
This technique allows for the direct visualization of the effect of the compound on the microtubule network within cells.
Principle: Cells are fixed and permeabilized to allow for the entry of antibodies. A primary antibody specific to α-tubulin binds to the microtubules, and a fluorescently labeled secondary antibody binds to the primary antibody, allowing for visualization by fluorescence microscopy.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound at its IC50 concentration for various time points.
-
Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde or ice-cold methanol, to preserve the cellular structure.[6]
-
Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100) to allow antibody access.[7]
-
Blocking: Incubate the cells in a blocking solution (e.g., 1% BSA in PBST) to prevent non-specific antibody binding.[7]
-
Antibody Incubation: Incubate with a primary antibody against α-tubulin, followed by incubation with a fluorescently-conjugated secondary antibody.[6][7]
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.[6][7]
-
Imaging: Visualize the microtubule network using a fluorescence microscope. Look for characteristic signs of microtubule stabilization, such as the formation of microtubule bundles.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if the compound causes cell cycle arrest.
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI).[8][9] The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to the DNA content. Cells in G2/M phase will have twice the DNA content of cells in G0/G1 phase.[8]
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for different time points.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the membranes and preserve the DNA.[10][11]
-
RNase Treatment: Treat the cells with RNase to degrade RNA and ensure that the fluorescent dye only binds to DNA.[10]
-
DNA Staining: Stain the cells with a DNA-binding dye like propidium iodide.[10][11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of a large population of individual cells.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.
Mandatory Visualization
To aid in the understanding of the experimental workflows and the hypothesized signaling pathway, the following diagrams have been generated using the DOT language.
Caption: Workflow for the independent verification of this compound's biological activity.
Caption: Hypothesized mechanism of action for this compound as a microtubule stabilizer.
References
- 1. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Comparative Analysis of the Therapeutic Index of Novel and Established Taxane Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative evaluation of the therapeutic index of various taxane (B156437) compounds, including established agents such as paclitaxel (B517696), docetaxel (B913), and cabazitaxel (B1684091), alongside a selection of less common and emerging taxanes. A thorough search of publicly available preclinical data revealed a notable absence of information on 2-Deacetyltaxuspine X, precluding its direct comparison. Therefore, this guide utilizes data from other novel taxanes—larotaxel, ortataxel, and tesetaxel—as surrogates to illustrate a comprehensive evaluative framework. Additionally, the non-taxane cytotoxic agent triptolide (B1683669) is included to broaden the comparative context. The objective of this document is to furnish researchers with a detailed comparison of the anti-cancer efficacy and toxicity profiles of these compounds, supported by experimental data and detailed methodologies, to aid in drug development and research.
Introduction to Taxane Compounds and Therapeutic Index
Taxanes are a class of diterpenes, originally derived from yew trees, that represent a cornerstone of chemotherapy for a wide range of solid tumors. Their primary mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton. This interference with microtubule dynamics disrupts mitosis, leading to cell cycle arrest and apoptosis.[1][2] The clinical utility of a chemotherapeutic agent is critically dependent on its therapeutic index (TI), a quantitative measure of its safety and efficacy. The TI is typically defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a therapeutic effect in 50% of the population (ED50). A higher TI indicates a wider margin between the toxic and effective doses, signifying a more favorable safety profile.
This guide will delve into the preclinical data of several taxane compounds to provide a comparative assessment of their therapeutic indices.
Comparative Efficacy and Toxicity Data
The following tables summarize the available preclinical data on the in vitro cytotoxicity, in vivo efficacy, and toxicity of selected taxane compounds and triptolide. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, cell lines, and animal models used.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Paclitaxel | MCF-7 | Breast Cancer | ~5 nM | [N/A] |
| MDA-MB-231 | Breast Cancer | ~10 nM | [N/A] | |
| A549 | Lung Cancer | 2.5 - 7.5 nM (24h) | [N/A] | |
| Docetaxel | MCF-7 | Breast Cancer | 2.5 ± 0.5 nmol/L | [3] |
| Prostate Cancer Cells | Prostate Cancer | Not Specified | [4][5] | |
| Cabazitaxel | MCF-7 | Breast Cancer | 0.4 ± 0.1 nmol/L | [3] |
| Prostate Cancer Cells | Prostate Cancer | IC50 ranging 0.003–0.029 μmol/L | [6] | |
| Larotaxel | MCF-7 | Breast Cancer | Data not available | [7] |
| MX-1 | Breast Cancer | Data not available | [7] | |
| MDA-MB-231 | Breast Cancer | Data not available | [7] | |
| Ortataxel | U-87 MG | Glioma | As potent as paclitaxel | [8] |
| SW1783 | Glioma | As potent as paclitaxel | [8] | |
| GBM | Glioma | As potent as paclitaxel | [8] | |
| Tesetaxel | DLD-1 | Colon Cancer | More potent than paclitaxel and docetaxel | [9] |
| DU4475 | Breast Cancer | More potent than paclitaxel and docetaxel | [9] | |
| Triptolide | Breast Cancer Cells (BCCs) | Breast Cancer | Cytotoxic at 0.1, 0.5, 1.0 µM | [4] |
| Breast Cancer Stem Cells (BCSCs) | Breast Cancer | Cytotoxic at 0.1, 0.5, 1.0 µM | [4] | |
| Jurkat | T-cell leukemia | Low concentrations induce apoptosis | [10] | |
| HT29 | Colon Cancer | Low concentrations induce apoptosis | [10] |
In Vivo Efficacy and Toxicity
The therapeutic index in preclinical in vivo studies is often assessed by comparing the Maximum Tolerated Dose (MTD), the highest dose that does not cause unacceptable toxicity, with the effective dose required for anti-tumor activity. The Lethal Dose 50 (LD50), the dose that is lethal to 50% of the test population, provides a measure of acute toxicity.
| Compound | Animal Model | Tumor Model | Efficacy | Toxicity (MTD/LD50) | Reference |
| Paclitaxel | Nude Mice | U-87 MG (subcutaneous) | ~60% tumor weight inhibition | Not specified in this study | [8] |
| Docetaxel | Mice | Not specified | Effective against a wide range of cancer cells | MTD (single dose): 130 mg/kg | [4][11] |
| Cabazitaxel | Not specified | Not specified | Effective in docetaxel-resistant tumors | Not specified | [12] |
| Larotaxel | Not specified | Taxane-resistant breast cancer | Good activity | Manageable toxicity | [13] |
| Ortataxel | Nude Mice | U-87 MG (orthotopic) | More active than paclitaxel | Not specified in this study | [8] |
| Nude Mice | MX-1 (human breast carcinoma) | As effective as IV paclitaxel | Not specified | [9] | |
| Tesetaxel | Mice | DLD-1 (colon) & DU4475 (breast) xenografts | Active where paclitaxel and docetaxel were ineffective | Not specified | [9] |
| Triptolide | Nude BALB/c Mice | Breast Cancer Stem Cell xenografts | Significantly inhibited tumor growth | Severe toxicity limits therapeutic potential | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key assays used in the evaluation of taxane compounds.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][9][14][15][16]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Test compound (e.g., taxane)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis to determine the IC50 value.
In Vitro Cytotoxicity Assay: Clonogenic Assay
The clonogenic assay assesses the ability of a single cell to form a colony, providing a measure of cell reproductive integrity after treatment.[13][17][18][19][20]
Objective: To determine the long-term effect of a compound on the proliferative capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Trypsin-EDTA
-
PBS
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
6-well plates
-
Test compound
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 24 hours).
-
Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with Crystal Violet solution for 15 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.
In Vivo Efficacy Study: Tumor Xenograft Model
Xenograft models in immunocompromised mice are a standard for evaluating the in vivo anti-tumor efficacy of novel compounds.[21][22][23]
Objective: To assess the ability of a test compound to inhibit tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells
-
Matrigel (optional)
-
Test compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in PBS or a mixture with Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle according to the planned dosing schedule (e.g., intravenous, intraperitoneal, or oral).
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice as indicators of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and weighed.
In Vivo Toxicity Study: Maximum Tolerated Dose (MTD)
The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[11][24][25][26][27]
Objective: To determine the highest dose of a compound that is well-tolerated in animals.
Procedure:
-
Dose Escalation: Administer escalating doses of the test compound to different groups of animals.
-
Toxicity Observation: Observe the animals for a defined period for signs of toxicity, including changes in body weight, food and water consumption, clinical signs of distress, and mortality.
-
Endpoint Determination: The MTD is typically defined as the highest dose that does not cause more than a 10% loss in body weight or significant clinical signs of toxicity.
In Vivo Toxicity Study: Lethal Dose 50 (LD50)
The LD50 is the dose of a substance that is lethal to 50% of a test population.[28][29][30][31][32]
Objective: To determine the acute lethal dose of a compound.
Procedure:
-
Dose Groups: Administer a range of single doses of the test substance to different groups of animals.
-
Mortality Observation: Observe the animals for a specified period (typically 14 days) and record the number of deaths in each dose group.
-
LD50 Calculation: Use statistical methods (e.g., probit analysis) to calculate the dose that is lethal to 50% of the animals.
Signaling Pathways and Mechanisms of Action
Taxanes exert their cytotoxic effects primarily by disrupting microtubule dynamics. This leads to a cascade of downstream events culminating in cell death.
Taxane Mechanism of Action
Caption: Mechanism of action of taxane compounds.
Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[2][4][5][33][34] This stabilization of microtubules leads to the formation of non-functional microtubule bundles and disrupts the dynamic instability required for proper mitotic spindle function. Consequently, the cell cycle is arrested in the G2/M phase, which ultimately triggers apoptosis.[2][4][5][35][36] Some studies also suggest that taxanes can induce apoptosis through the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[4][35][37]
Experimental Workflow for Therapeutic Index Evaluation
Caption: Workflow for evaluating the therapeutic index.
The evaluation of a compound's therapeutic index is a multi-step process that integrates both in vitro and in vivo data. Initial in vitro cytotoxicity assays provide IC50 values that help in selecting appropriate doses for subsequent in vivo studies. In vivo efficacy and toxicity studies in animal models then allow for the determination of the effective dose (ED50) and the toxic dose (TD50) or MTD, which are used to calculate the therapeutic index.
Conclusion
This guide provides a framework for the comparative evaluation of the therapeutic index of taxane compounds. While a direct comparison involving this compound was not possible due to the absence of publicly available data, the analysis of established and other novel taxanes highlights the key parameters and experimental approaches necessary for such an assessment. The provided data tables, detailed experimental protocols, and diagrams of signaling pathways and workflows are intended to serve as a valuable resource for researchers in the field of oncology drug development. Future research into the preclinical profile of this compound will be necessary to ascertain its therapeutic potential relative to other taxanes.
References
- 1. Taxanes in cancer treatment: Activity, chemoresistance and its overcoming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative mechanism of action of the novel taxane cabazitaxel as compared with the parent compound docetaxel in MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docetaxel - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 6. Cabazitaxel-Induced Stabilization of Microtubules Enhances Radiosensitivity in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. A novel taxane active against an orthotopically growing human glioma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice | springermedizin.de [springermedizin.de]
- 12. βIII-tubulin enhances efficacy of cabazitaxel as compared with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. Clonogenic Assay [bio-protocol.org]
- 18. Clonogenic Assay [en.bio-protocol.org]
- 19. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 23. pnas.org [pnas.org]
- 24. catalog.labcorp.com [catalog.labcorp.com]
- 25. researchgate.net [researchgate.net]
- 26. Maximum tolerated dose: clinical endpoint for a bygone era? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Facebook [cancer.gov]
- 28. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 29. enamine.net [enamine.net]
- 30. researchgate.net [researchgate.net]
- 31. fda.gov [fda.gov]
- 32. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 33. Impact of taxanes on androgen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. The mechanism of action of docetaxel (Taxotere) in xenograft models is not limited to bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 2-Deacetyltaxuspine X
This document provides essential safety and logistical procedures for the proper disposal of 2-Deacetyltaxuspine X, a taxane (B156437) derivative. Given its classification, this compound must be handled as a cytotoxic agent. Adherence to these protocols is critical to minimize occupational exposure, ensure a safe research environment, and comply with hazardous waste regulations. All personnel handling this compound must be trained on these procedures and the associated hazards.
Immediate Safety & Handling
Before beginning any work that will generate this compound waste, ensure all necessary personal protective equipment (PPE) and engineering controls are in place. Taxanes can be toxic to cells, and exposure routes include inhalation, dermal contact, and ingestion.[1]
1.1. Personal Protective Equipment (PPE) All personnel handling this compound, including waste, must use the following PPE.[2][3]
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested, powder-free nitrile gloves. Double gloving is required. | Provides enhanced protection against chemical permeation and contamination of personal clothing.[3] |
| Gown | Disposable, solid-front gown with long sleeves and tight-fitting cuffs. | Prevents skin contact with the cytotoxic agent.[3] |
| Eye Protection | Safety goggles or a face shield. | Protects against splashes and potential aerosols.[3] |
| Respiratory | N95 respirator or higher, based on risk assessment. | Required when handling the powder form or if there is a risk of aerosol generation.[3] |
1.2. Engineering Controls All handling and preparation of this compound that could generate aerosols, including weighing the powder or reconstituting solutions, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to protect the operator and the environment.[1][3]
Waste Segregation and Containment
Proper segregation of cytotoxic waste at the point of generation is crucial to prevent cross-contamination and ensure correct disposal.[2] Use designated, clearly labeled, leak-proof containers.[4]
| Waste Type | Container Specification | Labeling |
| Sharps Waste | Puncture-resistant sharps container with a purple or yellow lid.[5][6] | "Cytotoxic Sharps Waste", "Chemo Sharps", Biohazard Symbol.[4][6] |
| Solid Waste | Rigid, leak-proof yellow container with a purple lid, or a thick (min. 2 mm) purple or yellow plastic bag within a secondary container.[2][5] | "Cytotoxic Waste", "Chemotherapy Waste", Biohazard Symbol. |
| Liquid Waste | RCRA-regulated hazardous waste container (shatter-resistant, compatible material) with a secure, tight-fitting lid. | "Hazardous Waste", "Cytotoxic Liquid Waste", full chemical name, and associated hazards. |
| Contaminated PPE | Yellow waste bag designated for cytotoxic waste.[6] | "Cytotoxic Waste", "Trace Chemotherapy Waste". |
Step-by-Step Disposal Protocol
Follow this workflow for all waste streams containing this compound.
Workflow for Disposal of this compound
References
Essential Safety and Logistical Information for Handling 2-Deacetyltaxuspine X
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, operation, and disposal of 2-Deacetyltaxuspine X, a member of the taxane (B156437) family of diterpenoids. As a potent cytotoxic agent, strict adherence to safety protocols is imperative to mitigate health risks and ensure a secure laboratory environment. This guide is intended to be a preferred resource, offering value beyond the product by fostering a culture of safety and precision in the laboratory.
Immediate Safety and Hazard Information
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, dermal contact, or accidental ingestion.
| PPE Component | Specifications and Guidelines |
| Gloves | Double gloving with powder-free nitrile gloves is required. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield must be worn at all times. |
| Lab Coat | A disposable, solid-front lab coat with tight-fitting cuffs is mandatory. |
| Respiratory Protection | For procedures that may generate aerosols or dust, a NIOSH-approved N95 or higher-level respirator is required. |
| Footwear | Closed-toe shoes are required. Disposable shoe covers should be worn in designated handling areas. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for both personnel safety and experimental integrity.
Designated Handling Area
All work with this compound, including weighing, reconstitution, and addition to experimental systems, must be conducted in a designated area, such as a certified chemical fume hood or a Class II biological safety cabinet, to prevent the spread of contamination.
Reconstitution and Aliquoting
-
Preparation : Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the designated workspace by covering it with absorbent, plastic-backed pads.
-
Weighing : If working with a powdered form, carefully weigh the required amount in the containment enclosure. Use anti-static weighing paper and tools.
-
Solvent Addition : Slowly add the appropriate solvent to the vial containing the compound. Avoid splashing.
-
Mixing : Gently agitate the vial to ensure complete dissolution. Vortexing should be done with caution to prevent aerosol generation.
-
Aliquoting : If necessary, aliquot the reconstituted solution into smaller, clearly labeled, and sealed vials for storage.
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations for cytotoxic waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, lab coats, absorbent pads, and plasticware should be placed in a designated, sealed, and clearly labeled yellow chemotherapy waste bag. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Needles and syringes used for handling the compound must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste. |
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. For small spills, trained personnel wearing appropriate PPE can use a chemotherapy spill kit to absorb and decontaminate the area. For large spills, evacuate the area and contact the institution's environmental health and safety office immediately. |
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Culture : Culture the chosen cancer cell line in the recommended medium and conditions until they reach approximately 80% confluency.
-
Cell Seeding : Trypsinize the cells and seed them into 96-well plates at a predetermined density. Allow the cells to adhere overnight.
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) within a chemical fume hood. Perform serial dilutions to obtain the desired final concentrations for the assay.
-
Treatment : Remove the old medium from the 96-well plates and add fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Viability Assay : After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis : Measure the absorbance or luminescence and calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathway and Experimental Workflow
The primary mechanism of action for taxane compounds is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action for this compound.
Caption: Workflow for in vitro cytotoxicity testing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
